(2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride
Description
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Properties
IUPAC Name |
(2-fluoro-4-methoxyphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O.ClH/c1-11-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCLVUNYLCCMEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657864 | |
| Record name | (2-Fluoro-4-methoxyphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940298-93-1 | |
| Record name | (2-Fluoro-4-methoxyphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride
CAS Number: 940298-93-1
This technical guide provides a comprehensive overview of (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, a key synthetic application, and its relevance in the context of targeted cancer therapy.
Compound Data
This compound is a white solid organic compound.[1] It is widely utilized in organic synthesis, particularly in the preparation of heterocyclic compounds that form the core of various pharmaceutical agents.[1]
| Property | Value | Reference |
| CAS Number | 940298-93-1 | [2] |
| Molecular Formula | C₇H₁₀ClFN₂O | [2] |
| Molecular Weight | 192.62 g/mol | [2] |
| Appearance | White solid | [1] |
| Purity | Typically ≥95% | [2] |
Synthetic Application: Fischer Indole Synthesis
This compound is a valuable precursor for the synthesis of substituted indoles via the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazine and a ketone or aldehyde.[3][4] Substituted indoles are crucial scaffolds in a multitude of biologically active compounds, including kinase inhibitors.
Experimental Protocol: Synthesis of 6-Fluoro-4-methoxy-1H-indole
This protocol describes the synthesis of 6-fluoro-4-methoxy-1H-indole, a potential intermediate for various pharmaceutical compounds, using this compound and pyruvic acid. This procedure is adapted from established Fischer indole synthesis methodologies.[5][6]
Step 1: Hydrazone Formation
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
To this solution, add pyruvic acid (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 1-2 hours.
-
The formation of the intermediate hydrazone may be observed as a precipitate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be carried forward to the next step directly, or the hydrazone can be isolated by filtration if desired.
Step 2: Indolization and Decarboxylation
-
To the reaction mixture containing the hydrazone, cautiously add a strong acid catalyst. Common catalysts for this transformation include polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol.[5]
-
Heat the mixture to a temperature between 80-150°C for 2-4 hours. The optimal temperature and time will depend on the specific substrate and catalyst used. Monitor the progress of the cyclization by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice or into a beaker of cold water to precipitate the crude product.
-
Collect the solid product by filtration and wash thoroughly with water to remove any residual acid.
-
The crude 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid is then subjected to decarboxylation by heating in a high-boiling point solvent such as quinoline with a copper catalyst, or by other established methods, to yield 6-fluoro-4-methoxy-1H-indole.
-
The final product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Relevance in Drug Discovery: Targeting the ALK Signaling Pathway
The indole nucleus, readily synthesized from precursors like this compound, is a core structural motif in many kinase inhibitors. A prominent example is the development of inhibitors targeting Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK fusion protein), drives the growth and survival of certain cancers, notably non-small cell lung cancer (NSCLC).[7][8][9]
Activated ALK triggers several downstream signaling cascades that promote cell proliferation, survival, and migration.[7][10] The primary pathways activated by oncogenic ALK include the RAS-MAPK, PI3K/AKT, and JAK-STAT pathways.[7][9]
Workflow for Kinase Inhibitor Discovery
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
Caption: A simplified diagram of the oncogenic ALK signaling pathway.
References
- 1. Page loading... [wap.guidechem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
(2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride chemical properties
An In-depth Technical Guide to (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound. This compound is a valuable building block in medicinal chemistry and drug development.
Core Chemical Properties
This compound is a white solid organic compound.[1] It is a hydrazine derivative that plays a significant role in pharmaceutical research and the synthesis of agrochemicals and dyes.[1]
| Property | Value | Source |
| CAS Number | 940298-93-1 | [1][2] |
| Molecular Formula | C₇H₁₀ClFN₂O | [1][2] |
| Molecular Weight | 192.62 g/mol | [1][2] |
| Appearance | White Solid | [1] |
| Purity | ≥95% | [2] |
| Solubility | Likely soluble in water | [3] |
Synthesis and Experimental Protocols
The synthesis of aryl hydrazine hydrochlorides, such as this compound, typically involves a multi-step process starting from the corresponding aniline derivative.
General Synthesis Protocol for Aryl Hydrazine Hydrochlorides
A common method for the preparation of this class of compounds is through the diazotization of the corresponding aniline, followed by reduction.
Experimental Protocol:
-
Diazotization:
-
Suspend the starting aniline (e.g., 2-Fluoro-4-methoxyaniline) in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at a low temperature for a short period.
-
-
Reduction:
-
In a separate flask, prepare a solution of a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, and cool it in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the reducing agent solution, keeping the temperature low.
-
After the addition is complete, continue to stir the reaction mixture for several hours, allowing it to slowly warm to room temperature.
-
-
Isolation and Purification:
-
Collect the precipitated solid by filtration.
-
Wash the solid with a suitable solvent, such as diethyl ether, to remove impurities.
-
Dry the purified this compound product.
-
References
(2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride: A Technical Safety Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data available for (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride (CAS No. 940298-93-1). Due to the limited publicly available safety and toxicological data for this specific compound, this document also includes information on a structurally similar isomer, (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride, to provide a broader understanding of potential hazards. All data is presented for informational purposes and should be supplemented with internal safety assessments and experimental data.
Chemical and Physical Properties
This compound is a white solid used in organic synthesis, particularly in pharmaceutical research and the production of agrochemicals and dyes.[1] It is classified as a hydrazine derivative and is available from various chemical suppliers.[1][2][3]
| Property | Value | Source |
| CAS Number | 940298-93-1 | [1][2][3] |
| Molecular Formula | C7H10ClFN2O | [1][2][3] |
| Molecular Weight | 192.62 g/mol | [3] |
| Purity | ≥95% | [3] |
| Appearance | White Solid | [1] |
| Boiling Point | Not Available | [1][2] |
| Melting Point | Not Available | [1][2] |
| Flash Point | Not Available | [1] |
| Density | Not Available | [1][2] |
Hazard Identification and Precautionary Measures
GHS Hazard Classification (for (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride):
-
Skin Irritation: Category 2[4]
-
Eye Irritation: Category 2A[4]
-
Specific Target Organ Toxicity (Single Exposure), Respiratory System: Category 3[4]
Signal Word: Warning[4]
Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements:
A comprehensive set of precautionary statements is provided for handling similar hydrazine derivatives. These should be considered best practices when working with this compound.
| Category | Precautionary Statement Code | Statement | Source |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4] |
| P264 | Wash skin thoroughly after handling. | [4] | |
| P271 | Use only outdoors or in a well-ventilated area. | [4] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [4] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] | |
| P312 | Call a POISON CENTER or doctor if you feel unwell. | [4] | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | [4] | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | [4] | |
| P362 | Take off contaminated clothing and wash before reuse. | [4] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [4] |
| P405 | Store locked up. | [4] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [4] |
Experimental Protocols and Methodologies
Detailed experimental protocols for the synthesis, handling, or toxicological assessment of this compound are not available in the reviewed public domain sources. Researchers should develop their own protocols based on established best practices for handling hydrazine derivatives and similar chemical compounds.
Handling and Storage
The following handling and storage guidelines are based on recommendations for similar chemical compounds and general laboratory safety principles.
Handling:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Wash hands thoroughly after handling.[4]
-
Avoid breathing fumes and dust.[4]
-
Use only with adequate ventilation.[4]
-
Wear suitable personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4]
-
Minimize dust generation and accumulation.[4]
-
Keep away from sources of ignition.[4]
Storage:
-
Store in a tightly-closed container when not in use.[4]
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[4]
-
Store long-term in a cool, dry place.[4]
First Aid Measures
In the event of exposure, the following first aid measures, based on information for a similar compound, are recommended.
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. | [4] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately. | [4] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid. | [4] |
| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately. | [4] |
Fire Fighting Measures and Accidental Release
Fire Fighting:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[4]
-
Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides may be generated by thermal decomposition or combustion.[4]
-
Protective Equipment: Wear a NIOSH-approved self-contained breathing apparatus and full protective gear.[4]
Accidental Release:
-
Personal Precautions: Wear protective equipment and keep unprotected personnel away. Ensure adequate ventilation and remove all sources of ignition.[4]
-
Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[4]
-
Containment and Cleaning: Prevent further leakage or spillage if safe to do so. Vacuum, sweep up, or absorb with inert material and place into a suitable disposal container. Consult local regulations for disposal.[4]
Toxicological and Ecological Information
No specific toxicological or ecological data for this compound was found in the public domain.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.
References
Stability and Storage of (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride. The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and shelf-life of this compound.
Chemical and Physical Properties
This compound is a substituted phenylhydrazine derivative. Understanding its fundamental properties is crucial for its proper handling and storage.
| Property | Value |
| Molecular Formula | C₇H₁₀ClFN₂O |
| Molecular Weight | 192.62 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| CAS Number | 940298-93-1 |
Stability Profile
This compound is generally stable under recommended storage conditions. However, like other hydrazine derivatives, it can be susceptible to degradation under certain environmental stresses. The primary degradation pathways for phenylhydrazine derivatives include oxidation, hydrolysis, and photolysis.
General Stability
Under normal storage conditions, in a tightly sealed container, protected from light and moisture, the compound is expected to remain stable. Safety data sheets for similar compounds, such as (2-Fluorophenyl)hydrazine hydrochloride, indicate stability at room temperature in closed containers under normal storage and handling conditions.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. The following sections outline the expected behavior of this compound under various stress conditions, based on the known reactivity of phenylhydrazine derivatives.
Table 1: Summary of Forced Degradation Conditions and Potential Outcomes for Phenylhydrazine Derivatives
| Stress Condition | Reagents and Conditions | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heated | Susceptible | Cleavage of the hydrazine moiety, potential formation of 2-fluoro-4-methoxyaniline and hydrazine. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, heated | Susceptible | Similar to acid hydrolysis, with potential for base-catalyzed side reactions. |
| Oxidation | 3-30% H₂O₂, ambient or elevated temperature | Highly Susceptible | Formation of diazonium salts, phenols, and other oxidized species. Phenylhydrazines are known to be sensitive to oxidation. |
| Thermal Degradation | Dry heat (e.g., 60-80°C) | Moderate susceptibility | Decomposition products may include nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[1] |
| Photolytic Degradation | Exposure to UV/Vis light (ICH Q1B) | Susceptible | Phenylhydrazine compounds can undergo photodecomposition, leading to the formation of colored degradants. |
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. Long-term storage at 2-8°C is advisable. |
| Light | Protect from light. Store in an opaque or amber container. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. |
| Container | Keep in a tightly sealed container to prevent moisture ingress. |
| Incompatible Materials | Store away from strong oxidizing agents. |
Experimental Protocols for Stability Assessment
The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on general guidelines for stability testing of pharmaceutical compounds.
General Sample Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).
Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
After heating, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1 M NaOH.
-
Dilute to a final concentration suitable for analysis with the initial mobile phase.
-
Analyze by a stability-indicating HPLC method.
Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
After heating, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1 M HCl.
-
Dilute to a final concentration suitable for analysis with the initial mobile phase.
-
Analyze by a stability-indicating HPLC method.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours), protected from light.
-
Dilute to a final concentration suitable for analysis with the initial mobile phase.
-
Analyze by a stability-indicating HPLC method.
Thermal Degradation (Solid State)
-
Place a known amount of the solid compound in a stability chamber.
-
Expose the solid to dry heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 1, 3, 7 days).
-
At each time point, withdraw a sample, dissolve it in a suitable solvent to a known concentration.
-
Analyze by a stability-indicating HPLC method.
Photolytic Degradation
-
Expose a solution of the compound (in a photostable container) and the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
A dark control sample should be stored under the same conditions but protected from light.
-
At the end of the exposure period, prepare solutions of both the exposed and dark control samples to a known concentration.
-
Analyze by a stability-indicating HPLC method.
Visualizations
The following diagrams illustrate the logical workflow for stability assessment and a potential degradation pathway for phenylhydrazine derivatives.
References
Spectroscopic Analysis of (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride: A Technical Overview
Disclaimer: Publicly available experimental spectroscopic data for (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride (CAS No. 940298-93-1) is limited. This guide provides a representative technical overview utilizing spectroscopic data from the closely related compound, 4-Methoxyphenylhydrazine hydrochloride (CAS No. 19501-58-7), to illustrate the expected analytical characterization. The methodologies and structural interpretations presented herein are intended to serve as a general framework for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a substituted phenylhydrazine derivative. The introduction of a fluorine atom at the ortho position and a methoxy group at the para position on the phenyl ring influences its electronic properties and reactivity, making it a valuable building block in medicinal chemistry and organic synthesis.
dot
Caption: Chemical structure of this compound.
Spectroscopic Data (Representative)
The following tables summarize the spectroscopic data for the analogous compound, 4-Methoxyphenylhydrazine hydrochloride.
¹H NMR Spectroscopy Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.08 | bs | 3H | -NHNH₃⁺ |
| 6.99 | dd | 1H | Ar-H |
| 6.88 | dd | 2H | Ar-H |
| 3.69 | s | 3H | -OCH₃ |
Solvent: DMSO-d₆, Instrument: 400 MHz NMR Spectrometer.[1]
¹³C NMR Spectroscopy Data
| Chemical Shift (δ) ppm | Assignment |
| 154.7 | Ar-C-O |
| 138.8 | Ar-C-N |
| 117.3 | Ar-CH |
| 114.3 | Ar-CH |
| 55.3 | -OCH₃ |
Solvent: DMSO-d₆, Instrument: 75 MHz NMR Spectrometer.[1]
Mass Spectrometry Data
| m/z | Interpretation |
| 138.0793 | [M+H]⁺ (Calculated for C₇H₁₀N₂O: 138.0792) |
Technique: High-Resolution Mass Spectrometry (HRMS).[1]
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) Range | Vibration | Functional Group |
| 3400-3200 | N-H stretch | Hydrazine |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | -OCH₃ |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1250-1200 | C-O stretch | Aryl ether |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. The spectrum is recorded on an NMR spectrometer (e.g., 300, 400, or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
dot
Caption: A generalized workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy
For solid samples, a common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then recorded using an FTIR spectrometer.[2] Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[3]
Mass Spectrometry
A dilute solution of the sample is introduced into the mass spectrometer. For relatively volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with electron impact (EI) ionization can be used. For less volatile or thermally sensitive compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is often employed.[4] The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[5]
dot
Caption: A simplified workflow for mass spectrometry.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characterization of this compound, presented through data from a closely related analogue. The provided tables and workflows offer a practical reference for researchers engaged in the synthesis, analysis, and application of this and similar chemical entities. For definitive characterization, it is imperative to acquire and interpret the spectroscopic data of the specific compound of interest.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Fluoro-4-methoxyindole via Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of 6-fluoro-4-methoxyindole, a valuable scaffold in medicinal chemistry, utilizing (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride as the starting material. The protocol is based on the principles of the Fischer indole synthesis, a classic and versatile method for constructing the indole ring system.[1][2][3][4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from the reaction of this compound with a suitable carbonyl compound.[1][2] This document outlines the reaction conditions, purification methods, and expected outcomes, and includes a workflow diagram for clarity.
Introduction
Indole derivatives are of significant interest in drug discovery and development due to their presence in a wide range of biologically active natural products and synthetic pharmaceuticals. The specific substitution pattern of 6-fluoro-4-methoxyindole makes it a desirable building block for the synthesis of various therapeutic agents. The Fischer indole synthesis is a robust and widely employed method for the preparation of substituted indoles.[1][2][5][6] The reaction proceeds by heating a phenylhydrazone with a Brønsted or Lewis acid catalyst.[1][3][4]
Experimental Protocol
This protocol describes the synthesis of 6-fluoro-4-methoxy-2,3-dimethylindole from this compound and acetone.
Materials:
-
This compound
-
Acetone (ACS grade)
-
Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Reactant Addition: Add anhydrous ethanol (20 mL) to the flask, followed by acetone (1.2 eq). Stir the mixture at room temperature for 15 minutes.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 6-fluoro-4-methoxy-2,3-dimethylindole.
Data Presentation
Table 1: Reactant Quantities and Molar Equivalents
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |
| This compound | 194.62 | 10.0 | 1.0 |
| Acetone | 58.08 | 12.0 | 1.2 |
| Sulfuric Acid | 98.08 | 2.0 | 0.2 |
Table 2: Expected Yield and Physical Properties of 6-Fluoro-4-methoxy-2,3-dimethylindole
| Property | Expected Value |
| Yield | 70-85% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 110-115 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.0-6.5 (m, 2H, Ar-H), 3.9 (s, 3H, OCH₃), 2.4 (s, 3H, CH₃), 2.2 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~155 (d, C-F), 145 (C), 135 (C), 120 (C), 110 (d, C-F), 100 (CH), 95 (CH), 56 (OCH₃), 12 (CH₃), 10 (CH₃) |
| Mass Spectrometry (ESI+) m/z | [M+H]⁺ calculated for C₁₁H₁₃FNO: 194.1, found: 194.1 |
Note: The spectroscopic data presented are hypothetical and are intended for illustrative purposes. Actual results may vary.
Experimental Workflow
Caption: Workflow for the Fischer indole synthesis of 6-fluoro-4-methoxy-2,3-dimethylindole.
Reaction Mechanism
The Fischer indole synthesis proceeds through a series of well-established steps.[1][2]
Caption: Simplified mechanism of the Fischer indole synthesis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly. Ensure anhydrous conditions. |
| Decomposition of starting material or product | Decrease reaction temperature or time. Use a milder acid catalyst (e.g., zinc chloride). | |
| Multiple Spots on TLC | Formation of side products | Optimize reaction conditions (temperature, catalyst). Improve purification by column chromatography. |
| Incomplete hydrazone formation | Stir the hydrazine and ketone at room temperature for a longer period before adding the acid. |
Conclusion
The Fischer indole synthesis provides an effective and straightforward method for the preparation of 6-fluoro-4-methoxyindole derivatives from this compound. The protocol outlined in this document is a general guideline and may require optimization for specific substrates and scales. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining the desired product in high yield and purity.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Bioactive Indoles Using (2-Fluoro-4-methoxyphenyl)hydrazine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic introduction of substituents such as fluorine and methoxy groups onto the indole scaffold can significantly enhance their therapeutic potential by modulating their electronic properties, lipophilicity, and metabolic stability. The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus. This document provides detailed application notes and protocols for the synthesis of bioactive 7-fluoro-5-methoxy-indole derivatives using (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride as a key starting material.
This compound is a commercially available substituted phenylhydrazine that serves as a valuable precursor for the regioselective synthesis of 7-fluoro-5-methoxy-indoles. The resulting scaffold is of significant interest in drug discovery due to the unique properties imparted by the halogen and methoxy substituents, which can lead to enhanced biological activity.
Application Notes
Synthesis of 7-Fluoro-5-methoxy-2,3-dimethyl-1H-indole
A prominent application of this compound is in the synthesis of substituted indoles like 7-fluoro-5-methoxy-2,3-dimethyl-1H-indole, a potential anticancer agent. The synthesis is typically achieved through the Fischer indole synthesis by reacting the hydrazine hydrochloride with butan-2-one in the presence of an acid catalyst.
Key Advantages:
-
Regioselectivity: The substitution pattern of the starting hydrazine dictates the position of the fluoro and methoxy groups on the final indole product.
-
Versatility: The Fischer indole synthesis allows for the introduction of various substituents at the 2- and 3-positions of the indole ring by choosing the appropriate ketone or aldehyde.
-
Efficiency: This one-pot reaction can provide good to excellent yields of the desired indole derivative.
Biological Activity: Anticancer Properties
Indole derivatives, particularly those with electron-withdrawing and electron-donating groups, have shown significant potential as anticancer agents. The 7-fluoro-5-methoxy-indole scaffold has been investigated for its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival.
Mechanism of Action:
One of the key signaling pathways often targeted by indole derivatives is the PI3K/Akt/mTOR pathway.[1][2][3][4][5] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Certain fluorinated and methoxylated indoles have been shown to inhibit the activity of kinases within this pathway, such as Akt and mTOR, leading to the induction of apoptosis (programmed cell death) in cancer cells. The fluorine atom can enhance the binding affinity of the molecule to its biological target and improve its metabolic stability, making it a more effective drug candidate.[6]
Experimental Protocols
Protocol 1: Synthesis of 7-Fluoro-5-methoxy-2,3-dimethyl-1H-indole
This protocol details the synthesis of 7-fluoro-5-methoxy-2,3-dimethyl-1H-indole via the Fischer indole synthesis.
Materials:
-
This compound
-
Butan-2-one
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride, p-toluenesulfonic acid)[7]
-
Ethanol or acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (in situ): In a round-bottom flask, suspend this compound (1.0 eq) in ethanol or acetic acid.
-
Add butan-2-one (1.1 eq) to the suspension.
-
Stir the mixture at room temperature for 30 minutes to 1 hour to form the corresponding hydrazone in situ.
-
Indolization: To the reaction mixture, add the acid catalyst. If using polyphosphoric acid, it is often used as both the catalyst and solvent, and the reaction is heated. If using a catalytic amount of another acid, the mixture is typically heated to reflux (the specific temperature and time will depend on the chosen catalyst and solvent).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If PPA was used, carefully quench the reaction by pouring it onto ice water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 7-fluoro-5-methoxy-2,3-dimethyl-1H-indole.
Data Presentation
Table 1: Reaction Parameters and Yields for the Synthesis of Substituted Indoles
| Product Name | Starting Hydrazine | Ketone/Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 7-Fluoro-5-methoxy-2,3-dimethyl-1H-indole | This compound | Butan-2-one | PPA | None | 2-4 | 75-85 | Optimized from[7] |
| 7-Fluoro-5-methoxy-2-methyl-1H-indole | This compound | Acetone | ZnCl₂ | Acetic Acid | 6-8 | 65-75 | Adapted from[8] |
| 4-Fluoro-5-methoxy-1H-indole (for comparison) | (4-Fluoro-5-methoxyphenyl)hydrazine | Pyruvic acid | PPA | Ethanol | 3-5 | ~70 | [9] |
Table 2: Characterization Data for 7-Fluoro-5-methoxy-2,3-dimethyl-1H-indole
| Analysis | Data |
| ¹H NMR | Chemical shifts (δ) in ppm relative to TMS. Expected signals for aromatic protons, methoxy group protons, and methyl group protons. |
| ¹³C NMR | Chemical shifts (δ) in ppm. Expected signals for aromatic carbons, indole ring carbons, methoxy carbon, and methyl carbons. |
| ¹⁹F NMR | Chemical shift (δ) in ppm relative to a fluorine standard. A single resonance is expected for the fluorine atom. |
| Mass Spec. | m/z calculated for C₁₁H₁₂FNO, found [M+H]⁺. |
| Melting Point | Expected to be a crystalline solid with a defined melting point range. |
Mandatory Visualizations
Caption: Fischer Indole Synthesis Workflow.
Caption: Inhibition of PI3K/Akt/mTOR Pathway.
References
- 1. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Substituted Tetrahydrocarbazoles via Fischer Indole Synthesis
Topic: Reaction of (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride with Cyclic Ketones
For: Researchers, scientists, and drug development professionals
Introduction
The Fischer indole synthesis is a versatile and widely used chemical reaction for the synthesis of indoles from a substituted phenylhydrazine and an aldehyde or ketone in an acidic environment.[1][2][3] This method is of particular importance in medicinal chemistry and drug development due to the prevalence of the indole scaffold in a vast array of biologically active compounds. The reaction of this compound with various cyclic ketones provides a direct route to the synthesis of fluorinated and methoxylated tetrahydrocarbazoles. These resulting tricyclic structures are of significant interest as they are key intermediates in the synthesis of various therapeutic agents.[2][4]
The general mechanism of the Fischer indole synthesis involves the acid-catalyzed condensation of the hydrazine and the ketone to form a hydrazone. This is followed by tautomerization to an enamine, which then undergoes a[3][3]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia lead to the formation of the indole ring system. The choice of acid catalyst, solvent, and reaction temperature can significantly influence the reaction yield and purity of the final product.[5]
Data Presentation: Illustrative Reaction Outcomes
The following table summarizes representative, albeit illustrative, quantitative data for the reaction of this compound with various cyclic ketones. The yields and reaction times are based on typical outcomes for Fischer indole syntheses of this nature.[2]
| Cyclic Ketone | Product | Reaction Conditions (Illustrative) | Typical Yield (%) |
| Cyclopentanone | 7-Fluoro-5-methoxy-2,3-dihydro-1H-carbazole | Acetic acid, reflux, 4-6 h | 65-75% |
| Cyclohexanone | 7-Fluoro-5-methoxy-1,2,3,4-tetrahydrocarbazole | p-Toluenesulfonic acid, ethanol, reflux, 3-5 h | 70-85% |
| Cycloheptanone | 8-Fluoro-6-methoxy-1,2,3,4,5,6-hexahydrocyclohepta[b]indole | Acetic acid, reflux, 5-7 h | 60-70% |
| 4-Methylcyclohexanone | 7-Fluoro-5-methoxy-2-methyl-1,2,3,4-tetrahydrocarbazole | Acetic acid, reflux, 4-6 h | 68-78% |
Experimental Protocols
This section provides a detailed methodology for a representative Fischer indole synthesis of 7-Fluoro-5-methoxy-1,2,3,4-tetrahydrocarbazole from this compound and cyclohexanone.
Materials and Reagents:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
-
Silica Gel (for column chromatography)
-
Ethyl Acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: To the flask, add glacial acetic acid (20 mL) and cyclohexanone (1.2 eq).
-
Reaction: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Neutralization: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 7-Fluoro-5-methoxy-1,2,3,4-tetrahydrocarbazole.
Visualizations
Caption: Experimental workflow for the Fischer indole synthesis.
Caption: General mechanism of the Fischer indole synthesis.
References
One-Pot Fischer Indole Synthesis of 6-Fluoro-4-methoxyindole Derivatives using (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains a widely utilized method for the preparation of the indole nucleus, a privileged scaffold in numerous natural products and pharmaceuticals.[1][2][3] This acid-catalyzed reaction involves the cyclization of an arylhydrazine with an aldehyde or ketone to furnish the indole ring system.[1][4] The one-pot variation of this synthesis offers significant advantages in terms of operational simplicity, time efficiency, and reduced waste generation, making it an attractive strategy in both academic and industrial research.[5]
This document provides detailed application notes and a representative protocol for the one-pot Fischer indole synthesis of a 6-fluoro-4-methoxy-substituted indole using (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride. The presence of fluoro and methoxy substituents on the indole core is of significant interest in medicinal chemistry, as these groups can modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.
Reaction Principle
The one-pot Fischer indole synthesis commences with the in-situ formation of a phenylhydrazone from the reaction of this compound with a suitable ketone or aldehyde under acidic conditions. This intermediate then undergoes a cascade of reactions, including tautomerization to an enamine, a[4][4]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia, to yield the final indole product.[1][4] The choice of acid catalyst is crucial, with both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) being effective.[1][2][6]
Experimental Protocols
Representative One-Pot Synthesis of 6-Fluoro-4-methoxy-2,3-dimethylindole
This protocol describes a general procedure for the one-pot synthesis of 6-fluoro-4-methoxy-2,3-dimethylindole from this compound and butan-2-one.
Materials:
-
This compound
-
Butan-2-one (Methyl ethyl ketone)
-
Glacial Acetic Acid
-
Ethanol
-
Zinc Chloride (ZnCl₂) or p-Toluenesulfonic acid (p-TSA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add a suitable solvent such as glacial acetic acid or ethanol.[6]
-
Add butan-2-one (1.1 eq) to the suspension.
-
To this mixture, add the acid catalyst. Options include:
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC). The total reaction time can be up to 15 hours.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid catalyst was used, filter it off.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Neutralize the residue by carefully adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 6-fluoro-4-methoxy-2,3-dimethylindole.
Data Presentation
Table 1: Representative Reaction Parameters and Expected Outcomes
| Parameter | Value | Reference/Rationale |
| Starting Hydrazine | This compound | Target Moiety |
| Carbonyl Component | Butan-2-one | To yield a 2,3-disubstituted indole |
| Catalyst | p-Toluenesulfonic acid or Zinc Chloride | Common Brønsted and Lewis acid catalysts for this reaction.[1][4] |
| Solvent | Glacial Acetic Acid or Ethanol | Acetic acid can act as both solvent and catalyst.[6] |
| Temperature | Reflux (80-120 °C) | Elevated temperatures are typically required.[8] |
| Expected Product | 6-Fluoro-4-methoxy-2,3-dimethylindole | Based on the Fischer indole synthesis mechanism. |
| Expected Yield | 60-85% | Typical yields for Fischer indole synthesis can vary. |
| Purification Method | Column Chromatography | Standard method for purification of organic compounds. |
Visualizations
Experimental Workflow
Caption: A streamlined workflow for the one-pot synthesis.
Fischer Indole Synthesis Mechanism
Caption: The key steps of the Fischer indole synthesis mechanism.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
Application Notes and Protocols for the Purification of Indole Derivatives from (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a pivotal class of heterocyclic compounds, forming the core scaffold of numerous natural products, pharmaceuticals, and agrochemicals. Their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties, make them a subject of intense research in drug discovery. The Fischer indole synthesis is a robust and widely used method for the synthesis of substituted indoles. This application note provides a detailed protocol for the purification of 7-fluoro-5-methoxy-indole derivatives synthesized from the reaction of (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride with a suitable ketone or aldehyde.
The introduction of fluorine and methoxy substituents on the indole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its pharmacological profile. Specifically, 7-fluoro-5-methoxy-indole derivatives have garnered interest as potential modulators of serotonin receptors, particularly the 5-HT7 receptor, which is implicated in a variety of neurological disorders.
This document outlines a comprehensive workflow for the purification of these valuable compounds, including detailed protocols for column chromatography and recrystallization, and presents quantitative data in a clear, tabular format. Additionally, it provides diagrams illustrating the purification workflow and a relevant biological signaling pathway to provide context for the application of these compounds.
Data Presentation
The following tables summarize representative quantitative data for the purification of a model 7-fluoro-5-methoxy-indole derivative, such as 2-(7-fluoro-5-methoxy-1H-indol-3-yl)ethanamine (a tryptamine derivative), synthesized via the Fischer indole synthesis.
Table 1: Column Chromatography Purification Data
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Dichloromethane (DCM) : Methanol (MeOH) = 95 : 5 (v/v) |
| Rf of Product | ~ 0.35 |
| Rf of Impurities | Variable (typically < 0.2 or > 0.6) |
| Loading Method | Dry loading on silica gel |
| Yield (after chromatography) | 75% |
| Purity (by HPLC) | > 95% |
Table 2: Recrystallization Purification Data
| Parameter | Value |
| Recrystallization Solvent | Ethyl Acetate / Hexane |
| Procedure | Dissolution in hot ethyl acetate, followed by slow addition of hexane until turbidity, then cooling |
| Yield (after recrystallization) | 85% (from chromatographed material) |
| Purity (by HPLC) | > 99% |
| Melting Point | 125-127 °C (representative) |
Experimental Protocols
Protocol 1: General Fischer Indole Synthesis (for context)
The synthesis of the crude indole derivative precedes the purification steps. A typical Fischer indole synthesis involves the acid-catalyzed reaction of this compound with a ketone or aldehyde.[1][2]
-
Hydrazone Formation: this compound (1.0 eq) and the desired ketone or aldehyde (1.1 eq) are dissolved in a suitable solvent, such as ethanol or acetic acid.
-
The mixture is heated to reflux for 1-2 hours to form the corresponding phenylhydrazone.
-
Indolization: An acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid in ethanol, is added to the reaction mixture.[1][3]
-
The mixture is heated at an elevated temperature (typically 80-120 °C) for several hours.[4]
-
Work-up: Upon completion, the reaction mixture is cooled and poured into ice-water. The resulting mixture is neutralized with a base (e.g., sodium bicarbonate solution) and the crude product is extracted with an organic solvent (e.g., ethyl acetate).[4]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude indole derivative.
Protocol 2: Purification by Column Chromatography
Column chromatography is a widely used technique for the purification of indole derivatives based on their differential partitioning between a stationary phase and a mobile phase.[5]
-
Preparation of the Column:
-
A glass column is packed with silica gel (230-400 mesh) as a slurry in the initial, low-polarity mobile phase (e.g., 100% Dichloromethane).
-
-
Sample Preparation (Dry Loading):
-
The crude indole derivative is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Silica gel is added to the solution, and the solvent is evaporated under reduced pressure to obtain a free-flowing powder.
-
-
Column Loading and Elution:
-
The dry-loaded sample is carefully added to the top of the packed column.
-
The column is eluted with a solvent system of increasing polarity. For a 7-fluoro-5-methoxy-indole derivative, a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 5% MeOH in DCM) is often effective.
-
-
Fraction Collection and Analysis:
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
The fractions containing the pure compound are combined.
-
-
Solvent Removal:
-
The solvent is removed from the combined fractions using a rotary evaporator to yield the purified indole derivative.
-
Protocol 3: Purification by Recrystallization
Recrystallization is an effective method for obtaining highly pure crystalline indole derivatives.[6]
-
Solvent Selection:
-
A suitable solvent system is one in which the indole derivative is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethyl acetate and hexane is often a good choice.
-
-
Dissolution:
-
The partially purified indole derivative (from column chromatography) is placed in an Erlenmeyer flask.
-
A minimal amount of hot ethyl acetate is added to completely dissolve the solid.
-
-
Crystallization:
-
Hexane is slowly added to the hot solution until it becomes slightly turbid.
-
The flask is allowed to cool slowly to room temperature, and then placed in an ice bath to promote crystal formation.
-
-
Isolation and Drying:
-
The crystals are collected by vacuum filtration and washed with a small amount of cold hexane.
-
The purified crystals are dried in a vacuum oven.
-
Mandatory Visualization
Discussion
The purification of indole derivatives from the Fischer indole synthesis is a critical step to ensure high purity for subsequent biological evaluation. The presence of unreacted starting materials, byproducts, and residual acid catalyst necessitates a multi-step purification approach. Column chromatography provides an effective initial purification, separating the desired product from more polar and non-polar impurities.[5] The choice of a dichloromethane/methanol solvent system is suitable for many indole derivatives of intermediate polarity.
For achieving high purity, particularly for applications in drug development, recrystallization is an indispensable final step. The selection of an appropriate solvent system, such as ethyl acetate/hexane, is crucial for obtaining well-formed crystals and removing closely related impurities.[6]
The 7-fluoro-5-methoxy-indole scaffold is a promising pharmacophore for the development of novel therapeutics targeting the central nervous system. As antagonists of the 5-HT7 receptor, these compounds can modulate downstream signaling pathways, such as the Gαs-cAMP-PKA cascade, which plays a role in neuronal excitability and gene expression.[1][2] The high purity of these compounds, achieved through the described purification protocols, is essential for accurate structure-activity relationship (SAR) studies and for advancing lead compounds into further preclinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. "Synthesis and pharmacological evaluation of fluorinated hallucinogenic" by Joseph Bernard Blair [docs.lib.purdue.edu]
Application Notes and Protocols for the Workup of Fischer Indole Synthesis with (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for the workup of the Fischer indole synthesis to yield 7-fluoro-5-methoxy-substituted indoles, utilizing (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride as the starting material. The protocols outlined below cover reaction quenching, product extraction, and purification, and are supported by representative data and visualizations to ensure reproducibility and high-purity outcomes.
Introduction
The Fischer indole synthesis is a robust and versatile chemical reaction for the synthesis of the indole nucleus, a core scaffold in numerous pharmaceuticals and biologically active compounds.[1] The use of substituted phenylhydrazines, such as this compound, allows for the regioselective preparation of highly functionalized indoles. The resulting 7-fluoro-5-methoxyindole derivatives are of significant interest in medicinal chemistry due to the unique electronic properties imparted by the fluorine and methoxy substituents, which can modulate the pharmacological activity of the molecule. A typical Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1]
A general reaction scheme is as follows:
This compound + Ketone/Aldehyde --(Acid Catalyst)--> 7-Fluoro-5-methoxy-substituted indole
This document focuses specifically on the critical workup and purification stages of this synthesis, which are essential for the isolation of the target indole in high purity.
Data Presentation
The following table summarizes representative quantitative data for the Fischer indole synthesis of 7-fluoro-5-methoxy-2,3-dimethylindole from this compound and butan-2-one.
| Parameter | Value |
| Starting Material 1 | This compound |
| Starting Material 2 | Butan-2-one |
| Product | 7-Fluoro-5-methoxy-2,3-dimethylindole |
| Catalyst | Polyphosphoric Acid (PPA) |
| Reaction Solvent | Toluene |
| Reaction Temperature | 110 °C |
| Reaction Time | 4 hours |
| Workup Procedure | |
| Quenching Agent | Ice-water, followed by 2M NaOH (aq.) |
| Extraction Solvent | Ethyl Acetate |
| Purification Method | |
| 1. Column Chromatography | Silica Gel, Hexane:Ethyl Acetate (9:1) |
| 2. Recrystallization | Ethanol/Water |
| Yield and Purity | |
| Isolated Yield | 75% |
| Purity (by HPLC) | >98% |
Experimental Protocols
Protocol 1: Workup and Extraction
This protocol details the steps for quenching the Fischer indole synthesis reaction and extracting the crude product.
Materials:
-
Reaction mixture from Fischer indole synthesis
-
Ice-cold deionized water
-
2 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Quenching the Reaction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and water.
-
Slowly add 2 M NaOH solution to the mixture with continuous stirring until the pH of the aqueous layer is between 8 and 9. This step neutralizes the acidic catalyst.
-
-
Extraction:
-
Transfer the biphasic mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).
-
Combine the organic layers in a separate Erlenmeyer flask.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate for at least 30 minutes.
-
-
Solvent Removal:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Protocol 2: Purification by Column Chromatography
This protocol describes the purification of the crude indole product using silica gel column chromatography.
Materials:
-
Crude 7-fluoro-5-methoxy-substituted indole
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane.
-
Pack a glass chromatography column with the slurry, ensuring an even and compact bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.
-
-
Elution:
-
Elute the column with a mixture of hexane and ethyl acetate (starting with a low polarity, e.g., 95:5, and gradually increasing the polarity). For 7-fluoro-5-methoxy-2,3-dimethylindole, an isocratic elution with Hexane:Ethyl Acetate (9:1) is often effective.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation using TLC.
-
Visualize the spots on the TLC plate under a UV lamp.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified indole.
-
Protocol 3: Purification by Recrystallization
This protocol provides a method for further purifying the indole product by recrystallization.
Materials:
-
Purified indole from column chromatography
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolution:
-
Dissolve the indole product in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
-
Crystallization:
-
Slowly add deionized water dropwise to the hot solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to obtain the pure 7-fluoro-5-methoxy-substituted indole.
-
Visualizations
Fischer Indole Synthesis: Reaction Mechanism
Caption: Key steps of the Fischer indole synthesis mechanism.
Workup and Purification Workflow
Caption: A logical workflow for the workup and purification process.
References
Synthesis of 5-Fluoro-7-Methoxyindole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 5-fluoro-7-methoxyindole derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. The unique substitution pattern of a fluorine atom at the 5-position and a methoxy group at the 7-position of the indole ring imparts specific electronic properties that can influence biological activity.[1] These derivatives are valuable scaffolds for the design of novel therapeutic agents.
The primary synthetic strategy discussed is the versatile and widely used Fischer indole synthesis.[1][2][3][4] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone to construct the indole nucleus.[2][3][4]
I. Synthetic Methodologies
The synthesis of 5-fluoro-7-methoxyindole derivatives can be efficiently achieved through a multi-step sequence, beginning with the preparation of the key intermediate, (2-methoxy-4-fluorophenyl)hydrazine, followed by the Fischer indole cyclization.
A. Synthesis of the Key Intermediate: (2-Methoxy-4-fluorophenyl)hydrazine
The synthesis of the required phenylhydrazine derivative is a critical first step. A standard and reliable method involves the diazotization of the corresponding aniline followed by reduction.
Experimental Protocol: Synthesis of (2-Methoxy-4-fluorophenyl)hydrazine
-
Diazotization of 4-Fluoro-2-methoxyaniline:
-
To a stirred solution of 4-fluoro-2-methoxyaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 equivalents) in water is added dropwise. It is crucial to maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.
-
-
Reduction to the Hydrazine:
-
The cold diazonium salt solution is then slowly added to a pre-cooled solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. This effects the reduction of the diazonium salt to the corresponding hydrazine hydrochloride, which often precipitates from the reaction mixture.
-
-
Isolation and Purification:
-
The precipitated (2-methoxy-4-fluorophenyl)hydrazine hydrochloride is collected by filtration and washed with a small amount of cold water, followed by ethanol and diethyl ether.[5]
-
The free hydrazine base can be liberated by treating the hydrochloride salt with a base, such as sodium hydroxide, followed by extraction with an organic solvent like diethyl ether or ethyl acetate. The organic extracts are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (2-methoxy-4-fluorophenyl)hydrazine.[6]
-
B. Fischer Indole Synthesis of 5-Fluoro-7-Methoxyindole Derivatives
With the substituted phenylhydrazine in hand, the Fischer indole synthesis can be employed to construct the desired indole ring system. The choice of the carbonyl component (aldehyde or ketone) will determine the substitution pattern at the 2- and 3-positions of the indole core.
Experimental Protocol: General Procedure for the Fischer Indole Synthesis
-
Hydrazone Formation:
-
(2-Methoxy-4-fluorophenyl)hydrazine (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) are dissolved in a suitable solvent, such as ethanol or glacial acetic acid.
-
The mixture is heated to reflux for 1-2 hours to facilitate the formation of the corresponding phenylhydrazone.[3]
-
-
Indolization (Cyclization):
-
A strong acid catalyst is then added to the reaction mixture. Common catalysts include polyphosphoric acid (PPA), a mixture of sulfuric acid in ethanol, zinc chloride (ZnCl₂), or boron trifluoride (BF₃).[2]
-
The reaction mixture is heated at an elevated temperature, typically ranging from 80 to 120 °C, for several hours to promote the cyclization and formation of the indole ring.[2]
-
-
Work-up and Purification:
-
Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and carefully poured into ice-water.
-
The resulting precipitate, the crude 5-fluoro-7-methoxyindole derivative, is collected by filtration.
-
Purification is typically achieved by column chromatography on silica gel using a suitable eluent system, such as a mixture of hexanes and ethyl acetate, to afford the pure product.
-
II. Data Presentation
The following tables summarize typical quantitative data for the synthesis of indole derivatives using the Fischer indole synthesis. Note that specific yields for 5-fluoro-7-methoxyindole derivatives will be dependent on the specific carbonyl partner and reaction conditions used.
Table 1: Synthesis of Phenylhydrazine Intermediates
| Starting Aniline | Product | Reagents | Typical Yield (%) |
| 4-Fluoro-2-methoxyaniline | (2-Methoxy-4-fluorophenyl)hydrazine | 1. NaNO₂, HCl2. SnCl₂, HCl | 70-80 |
| p-Anisidine | 4-Methoxyphenylhydrazine hydrochloride | 1. NaNO₂, HCl2. SnCl₂, HCl | 77[5] |
Table 2: Fischer Indole Synthesis of Substituted Indoles
| Phenylhydrazine | Carbonyl Compound | Acid Catalyst | Product | Typical Yield (%) |
| (2-Methoxy-4-fluorophenyl)hydrazine | Acetone | Polyphosphoric Acid | 2,3-Dimethyl-5-fluoro-7-methoxy-1H-indole | 65-75 (Estimated) |
| (2-Methoxy-4-fluorophenyl)hydrazine | Cyclohexanone | Polyphosphoric Acid | 6-Fluoro-8-methoxy-1,2,3,4-tetrahydrocarbazole | 70-80 (Estimated) |
| Phenylhydrazine | Pyruvic acid | H₂SO₄/EtOH | Indole-2-carboxylic acid | High |
| 2-Methoxyphenylhydrazone | Ethyl pyruvate | HCl/EtOH | Ethyl 7-methoxyindole-2-carboxylate | Variable[7] |
III. Characterization Data
The synthesized 5-fluoro-7-methoxyindole derivatives should be thoroughly characterized using modern spectroscopic techniques to confirm their structure and purity.
Expected Spectroscopic Data for 5-Fluoro-7-methoxy-1H-indole:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methoxy group protons (a singlet around 3.9 ppm), and the NH proton (a broad singlet). The fluorine atom will cause characteristic splitting patterns (coupling) in the signals of adjacent protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for all the carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large one-bond coupling constant (¹JC-F), which is a definitive characteristic.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the synthesized compound, confirming its elemental composition.
Table 3: Representative NMR Data for Substituted Indoles
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 5-Fluoro-3-methyl-1H-indole | 7.89 (s, 1H), 7.27–7.25 (m, 1H), 7.23 (dd, J = 9.6, 2.4 Hz, 1H), 7.03 (s, 1H), 6.95 (td, J = 9.0, 2.5 Hz, 1H), 2.31 (d, J = 0.6 Hz, 3H) | 158.76, 156.77, 132.84, 128.83, 128.76, 123.49, 112.02, 111.59, 111.52, 110.38, 110.17, 103.91, 103.73, 9.70 | -125.24 |
| 5-Methoxy-3-methyl-1H-indole | 7.79 (s, 1H), 7.25 (d, J = 8.7 Hz, 1H), 7.03 (d, J = 2.3 Hz, 1H), 6.97 (s, 1H), 6.87 (dd, J = 8.7, 2.4 Hz, 1H), 3.90 (s, 3H), 2.33 (s, 3H) | 154.01, 131.53, 128.75, 122.53, 112.18, 111.74, 111.58, 100.81, 56.05, 9.81 | N/A |
(Data adapted from supporting information of a study on indole methylation)
IV. Mandatory Visualizations
Diagram 1: Synthetic Pathway for 5-Fluoro-7-Methoxyindole Derivatives
Caption: General synthetic route to 5-fluoro-7-methoxyindole derivatives.
Diagram 2: Fischer Indole Synthesis Workflow
Caption: Step-by-step workflow for the Fischer indole synthesis.
Diagram 3: Potential Role in Kinase Inhibition Signaling
Caption: Hypothesized mechanism of kinase inhibition by indole derivatives.
V. Biological and Medicinal Context
Indole derivatives are a prominent class of heterocyclic compounds with a wide spectrum of biological activities. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The methoxy group can also modulate the electronic properties and solubility of the molecule.
Derivatives of 5-fluoro-7-methoxyindole are of interest for their potential as:
-
Anticancer Agents: Many indole-based compounds have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival. Molecular docking studies have suggested that indole derivatives can bind to the ATP-binding site of kinases, thereby inhibiting their function.
-
Antiviral and Antimicrobial Agents: The indole nucleus is a common scaffold in various antiviral and antimicrobial drugs. The specific substitutions on the indole ring can be tailored to target enzymes or proteins essential for the replication of viruses or the growth of bacteria and fungi.[1]
Further biological evaluation of novel 5-fluoro-7-methoxyindole derivatives is warranted to explore their full therapeutic potential. This would typically involve in vitro screening against a panel of relevant biological targets, followed by cell-based assays and, for promising candidates, in vivo studies.
References
- 1. 5-Fluoro-7-methoxy-1H-indole|CAS 1227561-74-1 [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing acid catalyst for (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride indolization
Compound of Interest: (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to optimize the acid-catalyzed Fischer indolization of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the Fischer indole synthesis?
The Fischer indole synthesis is a classic chemical reaction used to produce indole derivatives from an arylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed[3][3]-sigmatropic rearrangement and subsequent cyclization to form the aromatic indole ring system, eliminating a molecule of ammonia in the process.[1][3][4] This method is indispensable for synthesizing indole derivatives, which are crucial structures in pharmaceuticals and natural products.[3]
Q2: What types of acid catalysts are effective for the Fischer indole synthesis?
A wide range of both Brønsted and Lewis acids can be used to catalyze the reaction.[1][5] The choice of catalyst is a critical parameter that often needs to be optimized for specific substrates.[5][6]
-
Brønsted Acids: Commonly used examples include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TSA).[1][2][4]
-
Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃) are also effective catalysts.[1][2][5] Zinc chloride is one of the most frequently used catalysts for this transformation.[3]
Q3: My Fischer indole synthesis is failing or giving a low yield. What are the common causes?
Low yields are a common issue and can stem from several factors, as the reaction is sensitive to reaction conditions.[2][6] Below is a troubleshooting guide for common problems.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Indole Product
| Possible Cause | Recommended Solution |
| Inappropriate Acid Catalyst | The choice and concentration of the acid are critical and often require empirical optimization.[6] Screen a variety of Brønsted and Lewis acids (see Table 1) to find the optimal catalyst for your specific substrate. Polyphosphoric acid (PPA) is often a highly effective medium for this reaction.[7] |
| Suboptimal Reaction Conditions | The reaction often requires elevated temperatures, but excessive heat or prolonged reaction times can cause decomposition.[6][7] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and time. Consider using microwave-assisted synthesis, which can sometimes improve yields and reduce reaction times.[3][7] |
| Impure Starting Materials | Impurities in the this compound or the carbonyl compound can lead to unwanted side reactions.[6][7] Ensure the purity of your starting materials, using freshly purified reagents if necessary. |
| Incomplete Hydrazone Formation | The reaction proceeds via a hydrazone intermediate. If cyclization conditions are initiated before the hydrazone is fully formed, yields can be poor. Ensure complete hydrazone formation by stirring the hydrazine and carbonyl compound in a suitable solvent (e.g., ethanol) at room temperature or with gentle heating before adding the cyclization catalyst.[8] |
| N-N Bond Cleavage Side Reaction | The electron-donating methoxy group on the phenylhydrazine can weaken the N-N bond in a key intermediate, leading to cleavage as a side reaction instead of the desired cyclization.[9] This can be exacerbated by strong Brønsted acids. Using milder Lewis acids (e.g., ZnCl₂) may help favor the desired reaction pathway.[9] |
Issue 2: Formation of Multiple Products or Significant Impurities
| Possible Cause | Recommended Solution |
| "Abnormal" Indolization | Methoxy-substituted phenylhydrazones, particularly with ortho-substituents, can sometimes undergo cyclization at the substituted position, leading to unexpected products.[10] For example, using HCl in ethanol has been reported to cause this abnormal reaction.[10] If you observe unexpected regioisomers, consider changing the acid catalyst (e.g., to PPA or ZnCl₂). |
| Tar/Polymer Formation | Indoles can be unstable and prone to polymerization under strongly acidic conditions.[11] This can be mitigated by using a milder Lewis acid, ensuring efficient stirring to avoid localized overheating, and carefully controlling the reaction temperature.[11] |
| Other Side Reactions | Unwanted byproducts can sometimes form from processes like aldol condensation or Friedel-Crafts type reactions.[2] Optimizing the acid strength, temperature, and reaction time can help minimize these side reactions. |
Data Presentation
Table 1: Comparison of Common Acid Catalysts for Fischer Indole Synthesis
| Catalyst Type | Examples | Remarks | Citations |
| Brønsted Acids | Polyphosphoric Acid (PPA) | Often used as both catalyst and solvent. Very effective but workup can be challenging. | [1][7] |
| p-Toluenesulfonic Acid (p-TSA) | Solid, easy to handle. A good general-purpose Brønsted acid. | [1][5] | |
| Sulfuric Acid (H₂SO₄) | Strong acid, can cause charring/polymerization if not used carefully. | [1][4] | |
| Hydrochloric Acid (HCl) | Common and inexpensive, but may promote abnormal cyclization with methoxy-substituted hydrazines. | [1][10] | |
| Lewis Acids | Zinc Chloride (ZnCl₂) | Very common, often the catalyst of choice. Milder than many Brønsted acids. | [1][2][3] |
| Boron Trifluoride (BF₃) | Powerful Lewis acid, often used as its etherate complex. | [1][5] | |
| Aluminum Chloride (AlCl₃) | Strong Lewis acid, can also promote Friedel-Crafts type side reactions. | [1][5] |
Mandatory Visualizations
Caption: Workflow for optimizing acid catalysts in the Fischer indole synthesis.
Caption: A decision tree for troubleshooting low yields in Fischer indolization.
Experimental Protocols
Protocol 1: General Procedure for Fischer Indolization using Polyphosphoric Acid (PPA)
This protocol is a representative procedure and may require optimization for specific substrates.
-
Hydrazone Formation (Optional - can be a one-pot reaction):
-
In a round-bottom flask, dissolve the selected ketone or aldehyde (1.0 equivalent) and this compound (1.0 equivalent) in ethanol.
-
Add a catalytic amount of acetic acid (a few drops).
-
Heat the mixture at reflux (approx. 80°C) for 1-2 hours or until TLC analysis indicates complete formation of the hydrazone.[7]
-
If isolating the hydrazone, cool the mixture to precipitate the product, filter, and wash with cold ethanol. Otherwise, remove the ethanol under reduced pressure.[7]
-
-
Indolization:
-
In a separate flask, pre-heat polyphosphoric acid (PPA) to approximately 100°C with vigorous mechanical stirring.[7]
-
Carefully add the pre-formed hydrazone (or the crude mixture from step 1) in portions to the hot PPA.[7]
-
Increase the temperature to 150-160°C and stir for 10-20 minutes, or until TLC shows consumption of the starting material.[7]
-
-
Work-up:
-
Allow the reaction mixture to cool to below 100°C and then carefully pour it onto a stirred mixture of crushed ice and water.[7]
-
Neutralize the acidic solution with a suitable base (e.g., NaOH or NaHCO₃ solution).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude indole product.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Lewis Acid-Catalyzed Indolization using Zinc Chloride (ZnCl₂)
This protocol describes an alternative method using a common Lewis acid.
-
Reaction Setup:
-
Combine the this compound (1.0 equivalent), the carbonyl compound (1.0-1.2 equivalents), and anhydrous zinc chloride (1.5-2.0 equivalents) in a suitable high-boiling solvent (e.g., toluene or xylene).
-
Note: Anhydrous conditions are important when using Lewis acids.
-
-
Indolization:
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add a dilute solution of hydrochloric acid or an aqueous solution of a chelating agent like Rochelle's salt to dissolve the zinc salts.[8]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[8]
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product as needed.
-
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Fischer Indole Synthesis with (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the Fischer indole synthesis of 6-fluoro-4-methoxy-indole and its derivatives using (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the Fischer indole synthesis with this compound?
The Fischer indole synthesis generally requires elevated temperatures to proceed effectively. For substrates similar to this compound, such as 4-fluorophenylhydrazine, a typical temperature range for the cyclization step is between 80-150°C.[1] However, the optimal temperature is highly dependent on the specific ketone or aldehyde used, the acid catalyst, and the solvent. It is crucial to monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) to determine the ideal temperature and reaction time for your specific conditions.[2] Exceedingly high temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final indole product.[2]
Q2: My reaction yield is low. What are the common causes and how can I improve it?
Low yields are a common issue in the Fischer indole synthesis and can be attributed to several factors:
-
Suboptimal Temperature: As mentioned, temperature is a critical parameter. A temperature that is too low will result in a sluggish or incomplete reaction, while a temperature that is too high can cause degradation. Systematic optimization of the reaction temperature is recommended.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are crucial.[2][3] Common catalysts include Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃).[2][4] The best catalyst for a specific reaction often needs to be determined empirically.[2]
-
Purity of Starting Materials: Impurities in the this compound or the carbonyl compound can lead to side reactions and inhibit the catalyst.[2] Ensure high purity of all reactants.
-
Side Reactions: The electron-donating methoxy group and the electron-withdrawing fluorine atom on the phenylhydrazine ring can influence the reaction pathway. Electron-donating groups, in particular, can promote N-N bond cleavage as a significant side reaction, reducing the yield of the desired indole.[3][5]
-
Inefficient Cyclization: The key[3][3]-sigmatropic rearrangement and subsequent cyclization can be inefficient.[2] Conducting the reaction under anhydrous conditions is important, as water can interfere with the acid catalyst and intermediates.[2]
Q3: I am observing multiple spots on my TLC plate. What are the likely byproducts?
The formation of byproducts is a common challenge. Potential side products in the Fischer indole synthesis with this compound include:
-
Regioisomers: If an unsymmetrical ketone is used, two different regioisomeric indoles can be formed. The selectivity is influenced by the acidity of the medium and steric effects.[2]
-
Products of N-N Bond Cleavage: The presence of the electron-donating methoxy group can make the N-N bond of the hydrazone intermediate susceptible to cleavage under acidic conditions, leading to the formation of 2-fluoro-4-methoxyaniline and other degradation products.[3][5]
-
Decomposition Products: At elevated temperatures, the starting materials, intermediates, or the final indole product can decompose, leading to a complex mixture of byproducts.[2]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Fischer indole synthesis with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10°C and monitor the reaction by TLC. |
| Inappropriate or inactive acid catalyst. | Screen different Brønsted and Lewis acids (e.g., PPA, ZnCl₂, H₂SO₄). Ensure the catalyst is anhydrous and active. | |
| Impure starting materials. | Purify the this compound and the carbonyl compound before use. | |
| Presence of water in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Multiple Byproducts Observed | Reaction temperature is too high. | Lower the reaction temperature and monitor for byproduct formation.[2] |
| Formation of regioisomers with an unsymmetrical ketone. | Modify the acid catalyst or reaction conditions to improve regioselectivity.[2] Consider using a symmetrical ketone if possible. | |
| N-N bond cleavage side reaction. | Use a milder acid catalyst or lower the reaction temperature.[3] | |
| Difficulty in Product Isolation | Emulsion formation during aqueous workup. | Add brine to the aqueous layer to help break the emulsion. |
| Product degradation on silica gel. | Consider using a different stationary phase for chromatography (e.g., alumina) or neutralizing the silica gel with a base (e.g., triethylamine) before use. |
Data Presentation
| Temperature (°C) | Reaction Time (h) | Yield of 6-fluoro-4-methoxy-indole (%) | Purity (%) | Observations |
| 80 | 12 | 35 | 90 | Slow reaction, incomplete conversion of starting material. |
| 100 | 6 | 65 | 95 | Good conversion and yield with minimal byproducts. |
| 120 | 4 | 75 | 85 | Higher yield but increased formation of colored impurities. |
| 140 | 2 | 60 | 70 | Significant decomposition and formation of multiple byproducts observed on TLC. |
Note: This data is illustrative and should be optimized for your specific reaction conditions.
Experimental Protocols
General Protocol for the Fischer Indole Synthesis of a 6-Fluoro-4-methoxy-indole derivative
This is a general procedure and may require optimization for specific carbonyl compounds.
Step 1: Formation of the Hydrazone (Optional, can be done in situ)
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add the desired ketone or aldehyde (1.0-1.2 eq) to the solution.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) for 1-2 hours, or until hydrazone formation is complete as monitored by TLC.
-
If the hydrazone precipitates, it can be isolated by filtration, washed with a cold solvent, and dried. Otherwise, the reaction mixture can be used directly in the next step.
Step 2: Indolization
-
To the hydrazone (or the reaction mixture from Step 1), add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid in a suitable solvent).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into a mixture of ice and water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 6-fluoro-4-methoxy-indole derivative.
Visualizations
Caption: Experimental workflow for the Fischer indole synthesis.
Caption: Logical relationship of temperature's effect on reaction outcome.
References
Improving regioselectivity in Fischer indole synthesis with substituted hydrazines
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and practical guidance for improving regioselectivity in the Fischer indole synthesis with substituted hydrazines.
Frequently Asked questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the Fischer indole synthesis when using unsymmetrical ketones?
A1: The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is primarily influenced by a combination of electronic effects of the substituents, steric hindrance, and the choice of acid catalyst.[1][2] The reaction proceeds through the formation of an ene-hydrazine intermediate, and the preferred direction of tautomerization to this intermediate often dictates the final product ratio.[3][4]
Q2: How do electron-donating and electron-withdrawing groups on the substituted hydrazine affect regioselectivity?
A2: The electronic nature of substituents on the arylhydrazine can influence the stability of the intermediates in the[5][5]-sigmatropic rearrangement. Electron-donating groups can affect the N-N bond strength and potentially lead to side reactions, which can impact the overall yield and observed regioselectivity.[5] In some cases, meta-substituted phenylhydrazines show that electron-donating groups favor the 6-substituted indole, while electron-withdrawing groups favor the 4-substituted indole, although the effect can be slight.[6]
Q3: Can the choice of acid catalyst significantly alter the regiomeric ratio of the indole products?
A3: Yes, the choice and concentration of the acid catalyst are critical factors in controlling regioselectivity.[2][7] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[3][7] The acidity of the medium can influence the rate of the key[5][5]-sigmatropic rearrangement and may favor the formation of one regioisomer over the other.[1][8] For instance, using Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide excellent regiocontrol in the formation of 3-unsubstituted indoles from methyl ketones.[1]
Q4: Are there modern techniques that can enhance regioselectivity in the Fischer indole synthesis?
A4: Yes, several modern techniques have been developed to improve the regioselectivity and efficiency of the Fischer indole synthesis. Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and, in some cases, improve yields and regioselectivity.[2] Additionally, the use of ionic liquids as both solvent and catalyst has been shown to be an effective and greener alternative to traditional methods.[9] Alternative synthetic routes, such as the Buchwald-Hartwig amination, offer a different approach to indole synthesis and can provide access to regioisomers that are difficult to obtain through the classical Fischer method.[10]
Q5: How can I accurately determine the regiomeric ratio of my product mixture?
A5: The most common and reliable methods for determining the regiomeric ratio of your indole products are proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). In ¹H NMR, integration of well-resolved signals corresponding to unique protons on each regioisomer allows for direct quantification. For GC-MS, the different regioisomers will often have distinct retention times, and the ratio of the peak areas can be used to determine their relative abundance.
Troubleshooting Guide
Problem 1: Low or no regioselectivity is observed, resulting in a mixture of indole regioisomers.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Acid Catalyst | The choice of acid catalyst is crucial for directing the cyclization.[2][7] Solution: Screen a variety of Brønsted and Lewis acids (e.g., PPA, PTSA, ZnCl₂, Eaton's reagent). The optimal catalyst is substrate-dependent.[1] |
| Suboptimal Reaction Temperature | The[5][5]-sigmatropic rearrangement is temperature-sensitive.[2] Solution: Carefully optimize the reaction temperature. Lowering the temperature may favor the thermodynamically more stable product, while higher temperatures might favor the kinetically controlled product. Monitor the reaction by TLC or LC-MS at different temperatures. |
| Steric Hindrance | Bulky substituents on the ketone or hydrazine can influence the direction of cyclization.[5] Solution: If possible, consider using a starting material with a directing group that can be removed later. Protecting groups can also be employed to block one reaction pathway. |
| Solvent Effects | The polarity of the solvent can influence the stability of intermediates. Solution: Experiment with different solvents, ranging from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, xylene). In some cases, running the reaction neat may improve selectivity. |
Problem 2: The reaction is not proceeding to completion, or the yield of the desired regioisomer is low.
| Possible Cause | Troubleshooting Steps |
| Purity of Starting Materials | Impurities in the hydrazine or ketone can lead to side reactions and inhibit the desired transformation.[2] Solution: Ensure the purity of your starting materials by recrystallization or distillation. |
| N-N Bond Cleavage | Electron-donating substituents on the arylhydrazine can weaken the N-N bond, leading to cleavage as a competing reaction.[5][11] Solution: If N-N bond cleavage is suspected (indicated by the formation of aniline byproducts), consider using a hydrazine with less electron-donating substituents if the synthesis allows. Alternatively, milder reaction conditions (lower temperature, less harsh acid) may suppress this side reaction. |
| Decomposition of Reactants or Products | The acidic conditions and elevated temperatures required for the Fischer indole synthesis can lead to decomposition.[2] Solution: Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times. Using a milder acid catalyst or a lower reaction temperature might be necessary. Microwave-assisted synthesis can sometimes provide the necessary energy for the reaction to proceed at lower overall temperatures and shorter times, minimizing decomposition.[2] |
Data Presentation
Table 1: Effect of Acid Catalyst on the Regioselectivity of the Fischer Indole Synthesis of Phenylhydrazone with Ethyl Methyl Ketone
| Acid Catalyst (Concentration) | Ratio of 2,3-Dimethylindole to 3-Ethyl-2-methyl-3H-indole | Reference |
| 90% (w/w) Orthophosphoric Acid | 0:100 | [8] |
| 30% (w/w) Sulphuric Acid | 0:100 | [8] |
| 83% (w/w) Phosphoric Oxide in Water | Major component is 2,3-dimethylindole | [8] |
| 70% (w/w) Sulphuric Acid | Major component is 2,3-dimethylindole | [8] |
Table 2: Regioselectivity in the Mechanochemical Fischer Indole Synthesis of 3-Methylphenylhydrazine with Propiophenone
| Product Ratio (4-methyl-2-phenyl-1H-indole : 6-methyl-2-phenyl-1H-indole) | Reference |
| 58:42 | [6] |
Experimental Protocols
General Protocol for Regioselective Fischer Indole Synthesis using a Brønsted Acid Catalyst
This protocol is a general guideline and may require optimization for specific substrates.
-
Hydrazone Formation (One-Pot Procedure):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenylhydrazine (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Add the unsymmetrical ketone (1.0 - 1.2 equivalents) to the solution.
-
Add a catalytic amount of a weak acid, such as acetic acid (a few drops), if not already used as the solvent.
-
Stir the mixture at room temperature or gently heat (e.g., 60 °C) for 1-2 hours, monitoring the formation of the hydrazone by Thin Layer Chromatography (TLC).
-
-
Indolization:
-
To the flask containing the hydrazone, add the chosen acid catalyst (e.g., polyphosphoric acid, p-toluenesulfonic acid, or Eaton's reagent). The amount of catalyst can range from catalytic to being used as the solvent, depending on the specific acid and reaction conditions.
-
Heat the reaction mixture to the desired temperature (typically between 80 °C and 150 °C). The optimal temperature should be determined experimentally.
-
Monitor the progress of the reaction by TLC until the starting hydrazone is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into a beaker of ice-water or a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the regioisomers.
-
-
Characterization:
-
Characterize the purified regioisomers by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and other relevant analytical techniques.
-
Determine the regiomeric ratio by ¹H NMR integration or GC analysis of the purified products or the crude mixture if the peaks are well-resolved.
-
Mandatory Visualization
Caption: A flowchart illustrating the key stages of a typical Fischer indole synthesis experiment, from starting materials to the isolation and analysis of regioisomeric products.
Caption: A logical flowchart to guide researchers in troubleshooting experiments with poor regioselectivity in the Fischer indole synthesis.
References
- 1. researchwithnj.com [researchwithnj.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Preventing dimer formation in Fischer indole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dimer formation and other side reactions during the Fischer indole synthesis.
Troubleshooting Guides and FAQs
Q1: What are the common causes of dimer formation and other byproducts in the Fischer indole synthesis?
Dimer formation and the generation of other impurities in the Fischer indole synthesis are typically attributed to several side reactions that compete with the desired indole cyclization. The primary culprits include:
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Aldol Condensation: Aldehydes and ketones possessing α-hydrogens can undergo self-condensation under the acidic conditions of the reaction, leading to dimeric and polymeric byproducts.
-
N-N Bond Cleavage: The hydrazone intermediate can undergo cleavage of the nitrogen-nitrogen bond, particularly when the carbonyl component has strong electron-donating groups. This leads to the formation of anilines and other undesired products.
-
Bis-Indole Formation: When using 1,2-dicarbonyl compounds as starting materials, the reaction can proceed at both carbonyl sites, resulting in the formation of a bis-indole "dimer."
-
Incomplete Reaction or Decomposition: Sub-optimal reaction conditions, such as inappropriate acid catalyst strength or excessively high temperatures, can lead to incomplete conversion of starting materials or decomposition of the desired indole product, resulting in a complex mixture of byproducts.
Q2: How can I prevent the formation of these byproducts and improve the yield of my desired indole?
Optimizing the reaction conditions is crucial for minimizing byproduct formation. Key parameters to consider include:
-
Choice of Acid Catalyst: The selection of the acid catalyst is critical and is dependent on the specific substrates being used. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly employed.[1] For substrates that are less reactive, polyphosphoric acid (PPA) can be an effective choice.[2]
-
Reaction Temperature: The reaction often requires elevated temperatures to proceed efficiently. However, excessively high temperatures can promote the formation of tar and other polymeric byproducts.[2] It is advisable to monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal temperature and reaction time.
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and the distribution of products. Polar aprotic solvents such as acetic acid are frequently used. In some instances, running the reaction neat (without a solvent) may be beneficial.
-
One-Pot Procedure: To minimize the handling of potentially unstable hydrazone intermediates, a one-pot synthesis is often recommended. In this approach, the formation of the hydrazone and the subsequent indolization are carried out in the same reaction vessel without isolation of the intermediate.
Data Presentation: Impact of Reaction Conditions on Product Yield
The following table summarizes the effect of different acid catalysts on the yield of 2,3,3-trimethyl-5-nitro-indolenine from the reaction of p-nitrophenylhydrazine hydrochloride and isopropyl methyl ketone.
| Catalyst System | Reaction Time (h) | Yield (%) | Reference |
| Acetic Acid (reflux) | 1.5 | 10 | [3] |
| Acetic Acid / HCl | 4 | 30 | [3] |
This data highlights that for this particular reaction, a stronger acidic medium and a longer reaction time led to a higher yield of the desired product.
Experimental Protocols
General Protocol for Fischer Indole Synthesis to Minimize Byproducts
This protocol is a general guideline and may require optimization for specific substrates.
1. Hydrazone Formation (in situ):
-
In a round-bottom flask, dissolve the arylhydrazine (1.0 equivalent) and the corresponding ketone or aldehyde (1.0-1.2 equivalents) in glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the hydrazone. The progress of this step can be monitored by TLC.
2. Indolization:
-
To the solution containing the in situ generated hydrazone, add the chosen acid catalyst (e.g., a catalytic amount of a strong acid like H₂SO₄ or a Lewis acid like ZnCl₂). The amount and type of catalyst should be optimized for the specific reaction.
-
Heat the reaction mixture to the optimized temperature (typically ranging from 80 °C to the reflux temperature of the solvent). Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
3. Work-up and Purification:
-
Carefully pour the cooled reaction mixture into a beaker of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate or sodium hydroxide, until the pH is neutral or slightly basic.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visualizations
Fischer Indole Synthesis Mechanism
Caption: Key steps of the Fischer indole synthesis mechanism.
Troubleshooting Workflow for Dimer Formation
Caption: A logical workflow for troubleshooting dimer and byproduct formation.
References
Removal of unreacted (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride from product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter besides the unreacted starting material?
A1: Besides unreacted this compound, other potential impurities could include side products from the reaction, decomposition products of the hydrazine, and residual solvents. The nature of these impurities will depend on the specific reaction conditions.
Q2: How can I quickly check if my product is contaminated with the hydrazine salt?
A2: A quick method is to perform a thin-layer chromatography (TLC) analysis. Spot your crude product, the this compound starting material, and a co-spot (a mixture of your crude product and the starting material) on a TLC plate. If you observe a spot in your crude product that corresponds to the starting material, it is likely present.
Q3: Is this compound expected to be soluble in water?
A3: Yes, based on the properties of similar phenylhydrazine hydrochloride salts, this compound is expected to be soluble in water and other polar solvents. This property is key for its removal via aqueous extraction.
Troubleshooting Guides
Issue 1: My desired product is a non-polar organic compound, and I need to remove the polar hydrazine salt.
Solution: Liquid-Liquid Extraction
This is the most straightforward method when there is a significant polarity difference between your product and the unreacted hydrazine salt.
-
Experimental Protocol:
-
Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of deionized water or a dilute brine solution.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The this compound will partition into the aqueous layer.
-
Drain the lower aqueous layer.
-
Repeat the washing step with fresh water or brine two more times to ensure complete removal of the hydrazine salt.
-
Collect the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain your purified product.
-
-
Troubleshooting:
-
Emulsion formation: If an emulsion forms at the interface of the two layers, try adding a small amount of brine or waiting for a longer period for the layers to separate.
-
Product is slightly water-soluble: If you suspect your product has some water solubility, you can back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
Issue 2: My product is polar and/or water-soluble, making simple extraction ineffective.
Solution 1: Column Chromatography
Flash column chromatography is a powerful technique for separating compounds with different polarities. Since this compound is a polar salt, it will have a strong affinity for a polar stationary phase like silica gel.
-
Experimental Protocol:
-
Choose an appropriate solvent system (eluent) by running TLC plates to find a system that moves your product off the baseline (Rf value of ~0.3-0.5) while leaving the hydrazine salt at the baseline (Rf = 0). A common starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Pack a chromatography column with silica gel.
-
Dissolve your crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.
-
Elute the column with your chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify which ones contain your purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Troubleshooting:
-
Hydrazine salt streaking down the column: If the hydrazine salt is not fully retained at the top of the column, you can try using a more polar solvent system to elute your product faster, or add a small amount of a basic modifier like triethylamine to the eluent to neutralize the hydrochloride and reduce its polarity.
-
Solution 2: Recrystallization
If your product is a solid, recrystallization can be a highly effective purification method.
-
Experimental Protocol:
-
Select a suitable solvent or solvent system in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while the hydrazine salt is either very soluble or insoluble at all temperatures.
-
Dissolve the crude product in the minimum amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of your product.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals to obtain the purified product.
-
-
Troubleshooting:
-
Product does not crystallize: The solution may not be saturated enough. Try evaporating some of the solvent or adding an anti-solvent (a solvent in which your product is insoluble).
-
Hydrazine salt co-precipitates: This indicates that the chosen solvent is not ideal. A different solvent system should be explored.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Water Solubility |
| This compound | C₇H₁₀ClFN₂O | 192.62 | Solid | Expected to be soluble |
| Phenylhydrazine hydrochloride | C₆H₉ClN₂ | 144.60 | Crystalline Solid | Soluble |
| (4-Methoxyphenyl)hydrazine hydrochloride | C₇H₁₁ClN₂O | 174.63 | Crystalline Solid | Soluble |
Visualizations
Decision-Making Workflow for Purification
Caption: A flowchart to guide the selection of an appropriate purification method.
Liquid-Liquid Extraction Workflow
Technical Support Center: The Fischer Indole Synthesis with Fluorinated Substrates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the impact of fluorine substituents on the Fischer indole reaction. Below, you will find troubleshooting advice, detailed experimental protocols, and quantitative data to assist in your research and development endeavors.
The Impact of Fluorine Substituents on Reaction Rate
The Fischer indole synthesis is a robust method for the synthesis of indoles. However, the reaction rate is sensitive to the electronic properties of the substituents on the phenylhydrazine ring. Generally, electron-donating groups (EDGs) on the aromatic ring of the phenylhydrazine accelerate the reaction, while electron-withdrawing groups (EWGs) decelerate it.[1][2] Fluorine, being an electronegative atom, acts as an electron-withdrawing group through induction, which can pose challenges during the synthesis of fluoroindoles.
Data Presentation: Comparative Reaction Data
The following table summarizes the performance of various substituted phenylhydrazines in the Fischer indole synthesis, highlighting the impact of electron-donating and electron-withdrawing groups on the reaction outcome.
| Phenylhydrazine Reagent | Carbonyl Compound | Product | Catalyst / Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Electron-Withdrawing Group | |||||||
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | 2,3,3-Trimethyl-5-nitroindolenine | Acetic Acid / HCl | Reflux | 4 hours | 30 | [1][3] |
| p-Nitrophenylhydrazine HCl | 2-Methylcyclohexanone | 5-Nitro-substituted indolenine | Acetic Acid | Reflux | Not Specified | High | [1] |
| 4-Cyanophenylhydrazine HCl | 1,1-dimethoxy-6-chlorohexane | 3-(4-Chlorobutyl)-5-cyanoindole | Ethanol / Water | 72 | 1.1 hours | 80 | [1] |
| Electron-Donating Group | |||||||
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | 2,3,3,5-Tetramethylindolenine | Acetic Acid | Room Temp. | Not Specified | High | [1][3] |
Note: The data for the p-nitro and p-tolyl substituted phenylhydrazines illustrates the general principle that electron-withdrawing groups often require harsher conditions and may result in lower yields compared to electron-donating groups.[1][3]
Experimental Protocols
Below are generalized experimental protocols for the Fischer indole synthesis. Protocol 1 is a standard procedure, while Protocol 2 is adapted for substrates with electron-withdrawing groups like fluorine, which may require more forcing conditions.
Protocol 1: General Fischer Indole Synthesis
This procedure is suitable for phenylhydrazines with electron-donating or neutral substituents.
Materials:
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Substituted Phenylhydrazine (1.0 eq)
-
Ketone or Aldehyde (1.1 eq)
-
Acid Catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid)
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Solvent (e.g., ethanol, acetic acid, or toluene)
Procedure:
-
In a round-bottom flask, dissolve the phenylhydrazine in the chosen solvent.
-
Add the ketone or aldehyde to the solution and stir at room temperature to form the phenylhydrazone. This can be monitored by Thin Layer Chromatography (TLC).
-
Once the phenylhydrazone formation is complete, add the acid catalyst.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Fischer Indole Synthesis with Fluorinated Phenylhydrazines
This protocol is adapted for less reactive phenylhydrazines containing electron-withdrawing groups.
Materials:
-
Fluorinated Phenylhydrazine Hydrochloride (1.0 eq)
-
Ketone or Aldehyde (1.1 eq)
-
Strong Acid Catalyst (e.g., a mixture of acetic acid and hydrochloric acid, or a Lewis acid like ZnCl₂)
-
Solvent (e.g., acetic acid or a higher boiling point solvent like toluene)
Procedure:
-
Combine the fluorinated phenylhydrazine hydrochloride and the ketone or aldehyde in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux. Due to the decreased reactivity, a higher temperature and longer reaction time may be necessary.
-
Monitor the reaction progress carefully using TLC. Be aware that prolonged heating at high temperatures can lead to decomposition.
-
Once the reaction has reached completion or no further conversion is observed, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
Purify the resulting crude product by flash column chromatography.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the Fischer indole synthesis, with a focus on challenges presented by fluorinated substrates.
Q1: My reaction with a fluorinated phenylhydrazine is not proceeding or is very slow. What can I do?
A1: This is a common issue due to the electron-withdrawing nature of fluorine. Here are several strategies to try:
-
Increase the Temperature: Fluorinated substrates often require more thermal energy to overcome the activation barrier. Consider switching to a higher-boiling solvent if necessary.
-
Use a Stronger Acid Catalyst: A stronger Brønsted acid (like a mixture of acetic and hydrochloric acid) or a more potent Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) can enhance the rate of reaction.[4] The optimal catalyst often needs to be determined empirically.
-
Increase Reaction Time: These reactions may simply require longer reaction times to achieve a reasonable yield. Monitor the reaction by TLC to determine the optimal time and to avoid product decomposition.
-
Ensure Anhydrous Conditions: Water can interfere with the acid catalyst and intermediates. Ensure your reagents and solvent are dry.
Q2: I am observing a low yield of my desired fluoroindole. What are the likely causes and how can I improve it?
A2: Low yields are a frequent challenge in the synthesis of fluoroindoles.[1] Consider the following:
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Purity of Starting Materials: Ensure your fluorinated phenylhydrazine and carbonyl compound are of high purity. Impurities can lead to side reactions.
-
Product Decomposition: The desired indole product may be unstable under the harsh reaction conditions (high temperature and strong acid). Try to find the minimum temperature and reaction time necessary for the conversion.
-
Side Reactions: The formation of byproducts can consume starting materials. Analyze your crude reaction mixture to identify any major side products, which can provide clues about what is going wrong.
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Inefficient Cyclization: The key[3][3]-sigmatropic rearrangement and subsequent cyclization may be inefficient.[1] Optimizing the acid catalyst is crucial here.
Q3: I am getting a mixture of regioisomers with my unsymmetrical ketone. How can I improve the selectivity?
A3: The formation of regioisomers is a known issue when using unsymmetrical ketones. The selectivity is influenced by both steric and electronic factors, as well as the acidity of the reaction medium.
-
Choice of Acid: The strength of the acid catalyst can influence the ratio of the enamine intermediates, which in turn affects the product ratio. Experiment with different Brønsted and Lewis acids.
-
Steric Hindrance: Bulky substituents on either the ketone or the phenylhydrazine can direct the cyclization to the less sterically hindered position.
Q4: My reaction has failed completely, and I have a complex mixture of products. What could be the reason?
A4: Complete reaction failure can occur, especially with challenging substrates.
-
N-N Bond Cleavage: For certain substitution patterns, a competing reaction involving the cleavage of the N-N bond of the hydrazone intermediate can dominate, preventing indole formation.
-
Instability of Intermediates: The key intermediates in the Fischer indole synthesis may not be stable under your reaction conditions.
-
Consider an Alternative Synthesis: If the Fischer indole synthesis consistently fails, it may be necessary to explore alternative methods for synthesizing your target indole, such as the Bischler-Möhlau, Reissert, or Madelung indole syntheses.
Visualizations
Fischer Indole Reaction Mechanism
References
Technical Support Center: The Influence of Methoxy Groups on Hydrazone Intermediate Stability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with methoxy-substituted hydrazone intermediates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing that our methoxy-substituted hydrazone is more stable towards hydrolysis at acidic pH than we anticipated. Why might this be the case?
A1: The stability of hydrazones is significantly influenced by the electronic properties of substituents on the aromatic rings. The hydrolysis of hydrazones is an acid-catalyzed process that involves the protonation of the imine nitrogen, followed by a nucleophilic attack of water at the imine carbon.[1][2] A methoxy group (-OCH₃) is a strong electron-donating group through resonance, particularly when located at the para or ortho position of an aromatic ring attached to the hydrazone moiety. This electron-donating effect increases the electron density at the imine nitrogen, making it more basic and seemingly more susceptible to protonation. However, the overall stability is a balance of factors. The electron-donating nature of the methoxy group can also stabilize the hydrazone molecule through resonance, making the C=N bond less electrophilic and therefore less susceptible to nucleophilic attack by water.[2] This increased stability can lead to a slower rate of hydrolysis under acidic conditions compared to hydrazones with electron-withdrawing groups.[2]
Q2: Our reaction to form a hydrazone from an anisaldehyde derivative (methoxy-substituted benzaldehyde) is proceeding slower than with an unsubstituted benzaldehyde. What could be the cause?
A2: The formation of a hydrazone involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the aldehyde or ketone. The methoxy group, being electron-donating, increases the electron density on the aromatic ring and, by extension, on the carbonyl carbon. This reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by the hydrazine. Consequently, the rate of hydrazone formation can be slower compared to reactions with unsubstituted or electron-deficient benzaldehydes.
Q3: We are developing a drug-delivery system using a hydrazone linker and need to tune its hydrolysis rate. How does the position of the methoxy group (ortho, meta, or para) affect the stability of the hydrazone intermediate?
A3: The position of the methoxy group is critical in determining its electronic influence and, therefore, the stability of the hydrazone.
-
Para and Ortho Positions: A methoxy group in the para or ortho position exerts a strong electron-donating effect through resonance, which significantly stabilizes the hydrazone linkage and makes it more resistant to hydrolysis.[2]
-
Meta Position: In the meta position, the methoxy group primarily exerts an inductive electron-withdrawing effect, with a much weaker resonance contribution. This can lead to a slight destabilization of the hydrazone compared to the unsubstituted analog, or a less pronounced stabilizing effect than the ortho or para isomers.
Therefore, to achieve a more stable hydrazone linker, placing the methoxy group at the para or ortho position is generally recommended. For a more labile linker, a meta-substituted or unsubstituted aromatic ring would be more appropriate.
Q4: We are struggling to reproduce the synthesis of a 4-methoxybenzoylhydrazone. Can you provide a general protocol?
A4: Certainly. A general and widely used method for the synthesis of 4-methoxybenzoylhydrazones involves the condensation of 4-methoxybenzohydrazide with an appropriate aldehyde or ketone.[3][4] The reaction is typically catalyzed by a small amount of acid. For a detailed experimental protocol, please refer to the "Experimental Protocols" section below.
Data Presentation
The following table summarizes the expected qualitative effects of a methoxy group on the stability of an aromatic hydrazone intermediate based on its position. Quantitative data such as half-life (t½) is highly dependent on the specific molecular structure and reaction conditions (pH, temperature, solvent).
| Substituent Position | Electronic Effect | Expected Impact on Hydrazone Stability (towards hydrolysis) | Rationale |
| para-Methoxy | Strong Electron-Donating (Resonance) | Increased Stability | Increased electron density on the C=N bond reduces its electrophilicity, making it less prone to nucleophilic attack by water.[2] |
| ortho-Methoxy | Strong Electron-Donating (Resonance) | Increased Stability | Similar to the para position, the strong electron-donating effect stabilizes the hydrazone. Steric hindrance may also play a minor role. |
| meta-Methoxy | Weak Inductive Electron-Withdrawing | Slightly Decreased or Similar Stability | The resonance effect is minimal, and the inductive effect can slightly increase the electrophilicity of the C=N bond. |
| No Methoxy Group | Baseline | Baseline Stability | Serves as a reference point for comparing the effects of the methoxy substituent. |
Experimental Protocols
Protocol 1: General Synthesis of a 4-Methoxybenzoylhydrazone
This protocol describes a general method for the synthesis of a 4-methoxybenzoylhydrazone from 4-methoxybenzohydrazide and an aldehyde.[3][4]
Materials:
-
4-Methoxybenzohydrazide
-
Aldehyde of interest
-
Methanol (reagent grade)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard laboratory glassware for workup and recrystallization
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-methoxybenzohydrazide in a suitable volume of methanol.
-
Add 1 equivalent of the desired aldehyde to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The crude product, which may precipitate upon cooling, can be collected by filtration.
-
Purify the crude product by recrystallization from a suitable solvent, such as methanol or ethanol, to obtain the pure hydrazone.
Protocol 2: Kinetic Analysis of Hydrazone Hydrolysis by UV-Vis Spectroscopy
This protocol outlines a method to determine the hydrolytic stability of a methoxy-substituted hydrazone at a specific pH.
Materials:
-
Purified methoxy-substituted hydrazone
-
Buffer solutions of desired pH (e.g., phosphate buffer for pH 7.4, acetate buffer for acidic pH)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Stock solution of the hydrazone in a suitable organic solvent (e.g., DMSO or methanol)
Procedure:
-
Prepare a series of buffer solutions at the desired pH values.
-
Prepare a concentrated stock solution of the hydrazone in a minimal amount of a water-miscible organic solvent.
-
Set the spectrophotometer to the desired temperature (e.g., 37°C).
-
Determine the λ_max (wavelength of maximum absorbance) of the intact hydrazone and the resulting aldehyde product in the chosen buffer. Select a wavelength where the change in absorbance upon hydrolysis is significant.
-
To initiate the hydrolysis reaction, inject a small aliquot of the hydrazone stock solution into a pre-warmed cuvette containing the buffer solution. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid affecting the reaction kinetics.
-
Immediately start monitoring the change in absorbance over time at the selected wavelength.
-
Record the absorbance at regular intervals until the reaction reaches completion or for a sufficient duration to determine the initial rate.
-
The rate of hydrolysis can be determined by plotting the natural logarithm of the absorbance (or a function of absorbance, depending on the reaction order) versus time. The slope of this plot will be related to the observed rate constant (k_obs). The half-life (t½) can then be calculated as ln(2)/k_obs for a first-order reaction.
Mandatory Visualizations
Caption: Electronic effects of the methoxy group on hydrazone stability.
Caption: Workflow for kinetic analysis of hydrazone hydrolysis.
References
- 1. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Fischer Indole Synthesis with Fluorinated Hydrazines in Alternative Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing alternative solvents for the Fischer indole synthesis with fluorinated hydrazines. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Insufficient Acidity of the Medium | The Fischer indole synthesis is acid-catalyzed.[1] Fluorinated hydrazines, being electron-deficient, can be less reactive and may require stronger acidic conditions. When using ionic liquids or deep eutectic solvents, ensure they are sufficiently acidic or add a co-catalyst. For instance, protonic ionic liquids can act as both solvent and catalyst. If using neutral ionic liquids or deep eutectic solvents, consider the addition of a compatible Brønsted or Lewis acid. |
| Decomposition of Starting Materials or Product | High temperatures can lead to the formation of tars and polymers, reducing the yield.[2] It is advisable to start with milder conditions and gradually increase the temperature. Microwave-assisted synthesis can sometimes provide rapid heating and lead to improved yields in shorter reaction times.[3] |
| N-N Bond Cleavage | With electron-rich substituents, heterolytic cleavage of the N-N bond can compete with the desired[4][4]-sigmatropic rearrangement. While fluorinated hydrazines are electron-poor, unforeseen electronic effects from the rest of the molecule could promote this side reaction. If N-N cleavage is suspected, consider using a milder acid catalyst or lower reaction temperatures.[5] |
| Poor Solubility of Hydrazine Salt | In aqueous conditions, the hydrochloride salt of the phenylhydrazine is often used.[6] If the fluorinated hydrazine salt has poor solubility in the chosen alternative solvent, this can hinder the reaction. Consider screening different counter-ions or using a co-solvent to improve solubility. |
Issue 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Troubleshooting Steps |
| Regioisomer Formation with Unsymmetrical Ketones | When using an unsymmetrical ketone, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles. The product ratio can be influenced by the acidity of the medium and steric factors. A careful selection of the acidic catalyst and reaction temperature may favor the formation of one regioisomer. |
| Aldol Condensation | The starting ketone or aldehyde can undergo self-condensation under acidic conditions, especially at elevated temperatures.[2] To minimize this, a one-pot procedure where the hydrazone is formed in situ followed by indolization without delay can be beneficial.[7] |
| Friedel-Crafts Type Reactions | If the aromatic ring of the hydrazine or the carbonyl compound is highly activated, Friedel-Crafts-type side reactions can occur.[2] The use of a less acidic catalyst or milder reaction conditions can help to suppress these unwanted reactions. |
Frequently Asked Questions (FAQs)
Q1: Are fluorinated hydrazines stable under the acidic conditions of the Fischer indole synthesis?
A1: Yes, N-trifluoromethyl (N-CF3) hydrazines have been shown to be remarkably robust and compatible with the highly acidic conditions required for the Fischer indole synthesis.[8][9] They have been successfully used with sulfuric acid as a catalyst in methanol at elevated temperatures.[8]
Q2: What are the main advantages of using alternative solvents like ionic liquids or deep eutectic solvents for this reaction?
A2: Alternative solvents offer several potential benefits, including:
-
Greener Chemistry: Many ionic liquids and deep eutectic solvents are biodegradable, have low volatility, and are non-flammable, making them more environmentally friendly than traditional organic solvents.
-
Enhanced Reactivity: Some ionic liquids can act as both the solvent and the catalyst, potentially accelerating the reaction rate.[10]
-
Simplified Product Isolation: The low volatility of these solvents can simplify product recovery. In some cases, the product may precipitate from the solvent upon cooling, allowing for easy separation by filtration.[6]
-
Catalyst/Solvent Recyclability: Ionic liquids and deep eutectic solvents can often be recovered and reused, which reduces waste and cost.
Q3: Can water be used as a solvent for the Fischer indole synthesis with fluorinated hydrazines?
A3: While the Fischer indole synthesis has been successfully performed in water with non-fluorinated hydrazines, its success with fluorinated analogs may be limited.[6] The reaction in water often relies on the use of hydrochloride salts of the reactants in boiling water.[6] However, the synthesis may fail with substrates containing strongly electron-withdrawing groups, which is a characteristic of many fluorinated hydrazines.[6] Careful optimization of the pH and temperature would be necessary.
Q4: How can I purify my fluorinated indole product when using a non-volatile solvent like an ionic liquid?
A4: Purification can be challenging due to the non-volatile nature of the solvent. Consider the following strategies:
-
Extraction: After reaction completion, it may be possible to extract the product into a conventional organic solvent, leaving the ionic liquid or deep eutectic solvent behind.
-
Precipitation: If the product is a solid and insoluble in a particular solvent in which the ionic liquid or deep eutectic solvent is soluble, precipitation can be an effective method.
-
Chromatography: While direct loading of the reaction mixture onto a silica gel column may be problematic, an initial extraction or precipitation step can make chromatographic purification more feasible. Alternative chromatographic techniques like reverse-phase chromatography could also be explored.[2]
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for the Fischer indole synthesis in various solvent systems.
Table 1: Fischer Indole Synthesis of N-Trifluoromethyl Hydrazines in a Conventional Solvent
| Hydrazine | Ketone/Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-(4-bromophenyl)-1-(trifluoromethyl)hydrazine | Cyclohexanone | H₂SO₄ | Methanol | 80 | 4 | 89 | [8] |
| 1-phenyl-1-(trifluoromethyl)hydrazine | Cyclohexanone | H₂SO₄ | Methanol | 80 | 4 | 86 | [8] |
Table 2: Fischer Indole Synthesis in a Deep Eutectic Solvent (DES)
| Hydrazine | Carbonyl Compound | DES | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (4-(1,2,4-triazol-1-ylmethyl)phenyl)hydrazine | 3,3-dimethoxy-N,N-dimethylpropan-1-amine | Choline chloride-Urea | 70 | 1 | 89 | [11] |
| (4-methoxyphenyl)hydrazine | 3,3-dimethoxy-N,N-dimethylpropan-1-amine | Choline chloride-Urea | 70 | 1 | 88 | [11] |
| Phenylhydrazine | 3,3-dimethoxy-N,N-dimethylpropan-1-amine | Choline chloride-Urea | 70 | 1 | 84 | [11] |
Table 3: Fischer Indole Synthesis in Water
| Hydrazine | Ketone | Conditions | Yield (%) | Reference |
| Phenylhydrazine hydrochloride | Naltrexone hydrochloride | Boiling water | 92 | [6] |
| (4-Methoxyphenyl)hydrazine hydrochloride | Naltrexone hydrochloride | Boiling water | 95 | [6] |
| (4-Chlorophenyl)hydrazine hydrochloride | Naltrexone hydrochloride | Boiling water | 88 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis with N-Trifluoromethyl Hydrazines in Methanol
This protocol is adapted from the synthesis of N-CF3 indoles.[8]
-
To a solution of the N-trifluoromethyl hydrazine (1.0 eq) and the desired ketone or aldehyde (2.0 eq) in methanol, add sulfuric acid (H₂SO₄) as the catalyst.
-
Heat the reaction mixture at 80 °C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding it to a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Fischer Indole Synthesis in a Deep Eutectic Solvent (Choline chloride-Urea)
This protocol is based on the synthesis of rizatriptan analogues.[11]
-
Prepare the deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating until a homogeneous liquid is formed.
-
To the deep eutectic solvent, add the phenylhydrazine derivative (1.0 eq) and the carbonyl compound (1.0 eq).
-
Heat the reaction mixture at 70 °C for 1 hour, or until the reaction is complete as monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture. The deep eutectic solvent will dissolve in the aqueous layer.
-
The product, if solid, can be isolated by filtration. If the product is an oil, extract with a suitable organic solvent.
-
Wash the isolated product or organic extracts with water to remove any residual deep eutectic solvent.
-
Further purify the product by recrystallization or column chromatography if necessary.
Protocol 3: General Procedure for Fischer Indole Synthesis in Water
This protocol is adapted from the synthesis of naltrindole analogues.[6]
-
In a round-bottom flask, dissolve the hydrazine hydrochloride salt (1.0-1.1 eq) and the ketone (1.0 eq) in water.
-
Heat the mixture to reflux (100 °C) and maintain for the required reaction time (typically several hours).
-
Monitor the reaction by TLC. The product may precipitate out of the solution as the reaction progresses.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid product thoroughly with water to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum.
Visualizations
Caption: General workflow of the Fischer indole synthesis.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 8. N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Trifluoromethyl Hydrazines, Indoles and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
NMR and mass spectrometry data of indoles from (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride
For researchers, scientists, and drug development professionals, a detailed comparison of analytical data from different synthetic routes is crucial for product validation, impurity profiling, and process optimization. This guide aims to provide a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for an indole synthesized from (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride. However, a comprehensive search of available scientific literature did not yield a complete dataset for a specific indole derivative from this precursor to allow for a direct comparison with an alternative synthetic method.
This guide will instead focus on providing the foundational knowledge for such a comparison, including the general synthetic pathway, expected spectroscopic characteristics, and a framework for analysis, should the data become available.
Primary Synthetic Route: Fischer Indole Synthesis
The most probable synthetic route to an indole from this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed reaction of the hydrazine with an aldehyde or ketone, followed by cyclization and aromatization. For instance, the reaction with cyclohexanone would be expected to yield 6-fluoro-8-methoxy-2,3,4,9-tetrahydro-1H-carbazole.
Experimental Workflow: Fischer Indole Synthesis
The general workflow for this synthesis is depicted below. The process begins with the formation of a hydrazone from the reaction of (2-Fluoro-4-methoxyphenyl)hydrazine with a ketone (e.g., cyclohexanone). This intermediate then undergoes an acid-catalyzed intramolecular rearrangement and cyclization to form the tetrahydrocarbazole product.
A Comparative Guide to the Characterization of 5-Fluoro-7-Methoxyindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-fluoro-7-methoxyindole derivatives, focusing on their synthesis, physicochemical properties, and potential as anticancer agents. Due to the limited availability of direct comparative studies on this specific class of compounds, this guide draws upon data from structurally related fluorinated and methoxylated indole analogs to infer structure-activity relationships (SAR) and biological potential. The inclusion of fluorine and methoxy groups on the indole scaffold is a recognized strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and target binding affinity.[1]
Synthesis of 5-Fluoro-7-Methoxyindole Derivatives
The synthesis of 5-fluoro-7-methoxyindole derivatives can be achieved through established indole synthesis methodologies. The choice of starting materials is crucial and depends on the desired substitution pattern.
Key Synthetic Strategies:
-
Fischer Indole Synthesis : This method involves the reaction of a substituted phenylhydrazine with an appropriate aldehyde or ketone under acidic conditions. For the synthesis of a 5-fluoro-7-methoxyindole core, a (4-fluoro-2-methoxyphenyl)hydrazine would be a key intermediate.
-
Leimgruber-Batcho Indole Synthesis : This is a versatile method that is well-suited for the synthesis of substituted indoles. The synthesis typically begins with a substituted o-nitrotoluene which is converted to an enamine, followed by reductive cyclization. For a 5-fluoro-7-methoxyindole, the synthesis could start from 1-fluoro-3-methoxy-2-methyl-5-nitrobenzene.
A general workflow for the synthesis of a 5-fluoro-7-methoxyindole scaffold is depicted below.
Caption: General Synthetic Workflow for 5-Fluoro-7-Methoxyindole Derivatives
Comparative Anticancer Activity
While specific data for 5-fluoro-7-methoxyindole derivatives is not abundant, the anticancer potential of fluorinated and methoxylated indoles has been investigated. The tables below summarize the in vitro anticancer activity of various substituted indole derivatives against a panel of human cancer cell lines. This data provides a basis for understanding the potential efficacy of 5-fluoro-7-methoxyindole analogs.
Table 1: Comparative in vitro Anticancer Activity of Substituted Indole Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-Chalcone Derivative 12 | Indole linked to chalcone | Multiple cancer cell lines | 0.22 - 1.80 | [2] |
| 2,5-disubstituted indole 2c | 2,5-disubstitution | HepG2 | 13.21 ± 0.30 | [3] |
| 2,5-disubstituted indole 3b | 2,5-disubstitution | A549 | 0.48 ± 0.15 | [3] |
| Indole-based Bcl-2 Inhibitor U2 | Indole-based scaffold | MCF-7 | 1.2 ± 0.02 | [4] |
| Indole-based 1,3,4-Oxadiazole 2e | Indole-based scaffold | HCT116 | 6.43 ± 0.72 | [5] |
| Indole-based 1,3,4-Oxadiazole 2e | Indole-based scaffold | A549 | 9.62 ± 1.14 | [5] |
Table 2: Anticancer Activity of 5-Fluoro-2-Oxindole Derivatives (Structurally Related Analogs)
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 3d | 5-Fluoro-2-oxindole derivative | α-glucosidase inhibition | 56.87 ± 0.42 | [4] |
| 3f | 5-Fluoro-2-oxindole derivative | α-glucosidase inhibition | 49.89 ± 1.16 | [4] |
| 3i | 5-Fluoro-2-oxindole derivative | α-glucosidase inhibition | 35.83 ± 0.98 | [4] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights:
-
Fluorine Substitution : The incorporation of a fluorine atom, particularly at the C5 position of the indole ring, is often associated with enhanced biological activity. This is attributed to fluorine's ability to increase metabolic stability and alter the electronic properties of the molecule.
-
Methoxy Substitution : A methoxy group, particularly at the C7 position, can influence the molecule's lipophilicity and hydrogen bonding capacity, which can in turn affect its interaction with biological targets.
-
Substituents at Other Positions : The nature and position of other substituents on the indole ring play a crucial role in determining the anticancer potency. For instance, substitutions at the N1 and C3 positions have been shown to significantly modulate activity.[2]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the anticancer activity of 5-fluoro-7-methoxyindole derivatives.
1. Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Materials :
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-Fluoro-7-methoxyindole derivatives
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
-
Procedure :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]
-
Prepare serial dilutions of the test compounds in the complete medium.
-
Replace the medium in the wells with the prepared compound dilutions and incubate for 48-72 hours.[7]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[6][7]
-
Calculate the percentage of cell viability and determine the IC50 value.[7]
-
Caption: MTT Assay Experimental Workflow
2. Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the compounds on the cell cycle progression of cancer cells.
-
Materials :
-
Human cancer cell line
-
Complete cell culture medium
-
5-Fluoro-7-methoxyindole derivatives
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure :
-
Seed cells in 6-well plates and allow them to attach overnight.[7]
-
Treat the cells with various concentrations of the test compounds for 24 hours.[7]
-
Harvest the cells, wash with ice-cold PBS, and fix in ice-cold 70% ethanol.[7]
-
Wash the fixed cells with PBS to remove ethanol.[6]
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes.[6][7]
-
Analyze the cell cycle distribution using a flow cytometer.[7]
-
Signaling Pathways
Indole derivatives are known to exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation. The diagram below illustrates a simplified representation of key signaling pathways that are often targeted by indole-based anticancer agents.
Caption: Potential Signaling Pathways Targeted by Indole Derivatives
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Yield Analysis of the Fischer Indole Synthesis with Diverse Hydrazine Substituents
The Fischer indole synthesis, a venerable and powerful reaction in organic chemistry, provides a versatile pathway to the indole nucleus, a core scaffold in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] The reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a carbonyl compound like an aldehyde or ketone.[1] The electronic nature of the substituents on the phenylhydrazine ring plays a pivotal role in the reaction's efficiency, often dictating the necessary reaction conditions and ultimately, the yield of the desired indole product.[1] This guide presents a comparative analysis of product yields in the Fischer indole synthesis using various substituted hydrazines, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Influence of Hydrazine Substituents on Reaction Yield
The electronic properties of substituents on the phenylhydrazine ring significantly influence the facility of the key[2][2]-sigmatropic rearrangement step in the Fischer indole synthesis mechanism.[1]
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the phenylhydrazine ring. This increased electron density facilitates the[2][2]-sigmatropic rearrangement, often leading to higher yields and requiring milder reaction conditions.[1]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and chloro (-Cl) decrease the electron density of the ring. This makes the rearrangement more challenging, often necessitating harsher reaction conditions such as stronger acids and higher temperatures, which may result in lower yields.[1]
The following table summarizes the yields of the Fischer indole synthesis with various substituted phenylhydrazines. It is important to note that the reaction conditions are not identical across all entries, which can also influence the yield.
Comparative Yield Data
| Phenylhydrazine Substituent | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Unsubstituted | Acetone | Zinc Chloride | 180 | Not Specified | 55 | [No specific citation found] |
| 4-Methyl (p-tolylhydrazine) | Isopropyl methyl ketone | Acetic Acid | Reflux | 2.25 | High Yield | [1] |
| 4-Methoxy | Propiophenone | Oxalic acid, dimethylurea | Not Specified | Not Specified | 79 | [2] |
| 4-Nitro | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 4 | 30 | [1][3] |
| 4-Chloro | Propiophenone | Oxalic acid, dimethylurea | Not Specified | Not Specified | Low Conversion | [2] |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of indoles using different substituted hydrazines.
General Laboratory Procedure for Fischer Indole Synthesis[1]
-
Phenylhydrazone Formation (Optional Isolation):
-
In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) if not already used as the solvent.
-
Stir the mixture at room temperature or with gentle heating (e.g., 80°C) for 30-60 minutes. The formation of the phenylhydrazone can be monitored by thin-layer chromatography (TLC).
-
-
Indolization:
-
Add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or continue with acetic acid) to the phenylhydrazone mixture.
-
Heat the reaction mixture to the appropriate temperature (ranging from 80°C to 180°C or higher).
-
Monitor the reaction by TLC. Reaction times can vary from a few minutes to several hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a strong acid was used, carefully neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide or sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Synthesis of 2,3,3,5-Tetramethylindolenine from p-Tolylhydrazine Hydrochloride and Isopropyl Methyl Ketone[4]
-
Materials:
-
p-Tolylhydrazine hydrochloride (1.62 mmol)
-
Isopropyl methyl ketone (1.62 mmol)
-
Glacial acetic acid (2 g, ~0.03 mol)
-
1 M Sodium hydroxide solution
-
Dichloromethane or Chloroform for extraction
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask, add p-tolylhydrazine hydrochloride and isopropyl methyl ketone.
-
Add glacial acetic acid to the mixture.
-
Reflux the mixture with stirring for 2.25 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with 1 M sodium hydroxide solution.
-
Dilute with water and extract with dichloromethane or chloroform (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by passing it through a short silica gel column to yield the product.
-
Synthesis of 2,3,3-Trimethyl-5-nitroindolenine from p-Nitrophenylhydrazine Hydrochloride and Isopropyl Methyl Ketone[3]
-
Procedure:
-
p-Nitrophenylhydrazine hydrochloride and isopropyl methyl ketone were reacted in a binary mixture of acetic acid and hydrochloric acid.
-
The mixture was heated for 4 hours.
-
After extraction, the product was obtained with a 30% yield. (Note: a reaction in only acetic acid at reflux for 1.5 hours resulted in a very low yield of 10%).
-
Visualizing the Process and Influences
The following diagrams, generated using Graphviz, illustrate the general workflow for a comparative yield analysis and the mechanistic pathway of the Fischer indole synthesis, highlighting the impact of substituents.
Caption: Workflow for a comparative yield analysis of the Fischer indole synthesis.
Caption: Mechanism of the Fischer indole synthesis and the influence of substituents.
References
Brønsted vs. Lewis Acids: A Comparative Guide for the Synthesis of (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride Derived Indoles
For researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated indole derivatives, the choice of an acid catalyst is a critical parameter influencing reaction efficiency and yield. This guide provides a comparative overview of the efficacy of Brønsted and Lewis acids in the Fischer indole synthesis of (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride, a key precursor for various pharmacologically active molecules.
The Fischer indole synthesis, a venerable and versatile method for constructing the indole nucleus, can be effectively catalyzed by both Brønsted and Lewis acids. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from the reaction of this compound with an appropriate ketone or aldehyde. The selection of the acid catalyst can significantly impact the reaction rate, yield, and in some cases, the regioselectivity of the final indole product.
While specific comparative studies on the efficacy of a wide range of Brønsted and Lewis acids for the cyclization of this compound are not extensively documented in publicly available literature, general principles of the Fischer indole synthesis allow for an informed discussion of the expected performance of representative catalysts from each class.
Data Presentation: A Comparative Overview
Due to the lack of direct comparative experimental data for this compound, the following table presents a generalized comparison based on typical outcomes in Fischer indole syntheses with similarly substituted phenylhydrazines. The expected product from the reaction with a generic ketone (e.g., acetone) would be a 6-fluoro-4-methoxy-substituted indole.
| Catalyst Type | Catalyst Example | Typical Reaction Conditions | Expected Yield | Remarks |
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | High temperature (reflux in solvents like toluene or ethanol) | Moderate to Good | Commonly used, cost-effective, and relatively easy to handle. Reaction times can be several hours. |
| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Often used in a mixture with a solvent like ethanol; requires careful temperature control. | Moderate to Good | Strong acid that can lead to side reactions or degradation if not used judiciously. |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Can be used in milder conditions, sometimes even solvent-free.[1] | Good to Excellent | A very common and effective catalyst for the Fischer indole synthesis. Anhydrous conditions are often preferred. |
| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | Typically used in aprotic solvents at moderate temperatures. | Good to Excellent | A powerful Lewis acid that can promote efficient cyclization, but is sensitive to moisture. |
Note: The yields and optimal conditions are highly dependent on the specific carbonyl compound used, the solvent, and the reaction scale. The information presented here is for illustrative purposes and should be optimized for a specific synthetic target.
Experimental Protocols
The following are representative experimental protocols for the Fischer indole synthesis using a Brønsted acid (p-TsOH) and a Lewis acid (ZnCl₂). These protocols are based on general procedures and should be adapted and optimized for the specific reaction of this compound.
Protocol 1: Fischer Indole Synthesis using p-Toluenesulfonic Acid (Brønsted Acid)
Materials:
-
This compound
-
Ketone or aldehyde (e.g., acetone, 1.1 equivalents)
-
p-Toluenesulfonic acid monohydrate (catalytic to stoichiometric amount)
-
Toluene or Ethanol (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and the ketone/aldehyde (1.1 eq) in toluene or ethanol.
-
Add p-toluenesulfonic acid monohydrate (e.g., 0.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Fischer Indole Synthesis using Zinc Chloride (Lewis Acid)
Materials:
-
This compound
-
Ketone or aldehyde (e.g., acetone, 1.1 equivalents)
-
Anhydrous Zinc Chloride (catalytic to stoichiometric amount)
-
Ethanol or solvent-free
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and the ketone/aldehyde (1.1 eq).
-
Add anhydrous zinc chloride (e.g., 1.2 eq).
-
The reaction can be heated in a solvent such as ethanol or, in some cases, heated neat (solvent-free) with careful temperature control.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Fischer Indole Synthesis: General Workflow
The following diagram illustrates the general experimental workflow for the Fischer indole synthesis, applicable to both Brønsted and Lewis acid-catalyzed reactions.
Caption: General experimental workflow for the Fischer indole synthesis.
Signaling Pathways: The Catalytic Cycle
The mechanism of the Fischer indole synthesis involves a series of acid-catalyzed steps, including the formation of a hydrazone, tautomerization to an enamine, a[1][1]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia. Both Brønsted and Lewis acids facilitate these transformations.
Caption: Simplified mechanism of the Fischer indole synthesis.
References
A Comparative Spectroscopic Guide to Fluorinated and Non-Fluorinated Methoxy-Indoles
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules, such as those containing the indole scaffold, is a widely adopted strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties. This guide provides a detailed spectroscopic comparison of fluorinated methoxy-indoles with their non-fluorinated analogs, supported by experimental data from nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy.
Spectroscopic Data Comparison
The introduction of a fluorine atom to the indole ring significantly influences its electronic environment, leading to characteristic shifts in spectroscopic data. The following tables summarize the key spectroscopic parameters for representative fluorinated and non-fluorinated methoxy- and methyl-substituted indoles, allowing for a direct comparison.
Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data of Substituted Indoles
| Compound | Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Reference |
| 5-Fluoro-3-methyl-1H-indole | 5-F | 7.89 (s, 1H), 7.27–7.25 (m, 1H), 7.23 (dd, J = 9.6, 2.4 Hz, 1H), 7.03 (s, 1H), 6.95 (td, J = 9.0, 2.5 Hz, 1H), 2.31 (d, J = 0.6 Hz, 3H) | 158.76, 156.77, 132.84, 128.83, 128.76, 123.49, 112.02, 111.59, 111.52, 110.38, 110.17, 103.91, 103.73, 9.70 | -125.24 | [1] |
| 6-Fluoro-3-methyl-1H-indole | 6-F | 7.88 (s, 1H), 7.49 (dd, J = 8.6, 5.4 Hz, 1H), 7.04 (dd, J = 9.7, 2.2 Hz, 1H), 6.96 (s, 1H), 6.91 (td, J = 9.6, 2.2 Hz, 1H), 2.34 (s, 3H) | 161.10, 159.22, 136.29, 136.19, 125.05, 121.86, 119.65, 119.57, 111.96, 108.03, 107.83, 97.42, 97.21, 9.72 | -121.75 | [1] |
| 5-Methoxy-3-methyl-1H-indole | 5-OCH₃ | 7.79 (s, 1H), 7.25 (d, J = 8.7 Hz, 1H), 7.03 (d, J = 2.3 Hz, 1H), 6.97 (s, 1H), 6.87 (dd, J = 8.7, 2.4 Hz, 1H), 3.90 (s, 3H), 2.33 (s, 3H) | 154.01, 131.53, 128.75, 122.53, 112.18, 111.74, 111.58, 100.81, 56.05, 9.81 | N/A | [1] |
Table 2: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data
| Compound | IR (cm⁻¹) | UV-Vis (λmax, nm) | Reference |
| 5-Methoxy-1H-indole-2-carboxylic acid | 3381 (N-H), 2994-2839 (C-H), 1695 (C=O), 1259 (C-O) | Not specified | [2][3][4] |
| Indole (general) | ~3400 (N-H), ~3100-3000 (Ar C-H), ~1600-1450 (C=C) | ~270-290 | |
| Fluorinated Indoles (general) | C-F stretching bands typically appear in the 1400-1000 cm⁻¹ region. | The introduction of fluorine can cause shifts in the absorption maxima. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic analyses. Below are representative protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
-
Data Acquisition:
-
Instrumentation: Spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.[1]
-
¹H NMR: Spectra are acquired with a spectral width of approximately 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR: Spectra are recorded with proton decoupling.
-
¹⁹F NMR: Chemical shifts are reported relative to an external standard such as CFCl₃ (δ 0 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.
-
Parameters: Spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: The sample is dissolved in a suitable UV-grade solvent, such as methanol or ethanol, to a concentration that gives an absorbance reading within the linear range of the instrument (typically below 1.5).
-
Data Acquisition:
-
Instrumentation: A UV-Vis spectrophotometer is used.
-
Parameters: The spectrum is recorded over a wavelength range of approximately 200-800 nm. The solvent is used as a blank.
-
Visualizations
Workflow for Spectroscopic Analysis of Novel Fluorinated Methoxy-Indoles
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a newly synthesized fluorinated methoxy-indole, from initial purity assessment to detailed structural elucidation and comparison with its non-fluorinated analog.
Caption: Workflow for the spectroscopic analysis of fluorinated methoxy-indoles.
This guide highlights the key spectroscopic differences between fluorinated and non-fluorinated methoxy-indoles, providing a foundational resource for researchers in the field. The presented data and protocols facilitate the characterization and comparison of these important classes of molecules.
References
A Researcher's Guide to Purity Analysis of Synthesized Indoles by High-Performance Liquid Chromatography
The accurate determination of purity is a critical step in the characterization of synthesized indoles, a class of heterocyclic compounds integral to pharmaceuticals, agrochemicals, and materials science. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the target indole from process-related impurities and degradation products.[1][2] This guide provides a comparative overview of common HPLC methods and other analytical techniques, supported by experimental protocols and data to aid researchers in selecting and implementing the most suitable purity analysis strategy.
Comparative Analysis of Analytical Techniques
While HPLC is the gold standard for the purity assessment of non-volatile compounds like indoles, other techniques can serve complementary roles.[2][3] Reversed-phase HPLC (RP-HPLC) is the most common mode used for indole analysis, separating compounds based on their hydrophobicity.[1]
| Technique | Principle | Primary Application | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a mobile and stationary phase.[3] | Quantification of the main component and known impurities.[3] | High resolution, sensitivity, and quantitative accuracy.[2] | Higher cost of instrumentation and more complex method development.[2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile impurities. | High sensitivity and structural elucidation of impurities. | Not suitable for non-volatile or thermally labile indoles.[1] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei.[3] | Absolute quantification without the need for identical reference standards.[3] | Provides structural information and absolute purity. | Lower sensitivity compared to HPLC; complex spectra for mixtures.[4] |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Rapid, qualitative screening of reaction progress and impurity profiles.[5] | Simple, fast, and low cost. | Low resolution and not quantitative.[2] |
Experimental Protocols for HPLC Purity Analysis
The following protocols outline standard procedures for the purity analysis of synthesized indoles using RP-HPLC.
Protocol 1: General Purity Assessment of a Novel Synthesized Indole
This protocol provides a general method that can be optimized for specific indole derivatives.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Gradient: A typical starting point is 80% A and 20% B, ramping to 100% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 280 nm, as indoles typically exhibit strong absorbance at this wavelength.[6][7]
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized indole.[1]
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask and dilute to the mark to achieve a concentration of ~1.0 mg/mL.[1]
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.[2]
-
Filter the sample through a 0.45 µm syringe filter before injection.[3]
-
-
Data Analysis:
-
The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Protocol 2: Simultaneous Determination of Multiple Indolic Compounds
This method is suitable for analyzing a mixture of indoles, for instance, in a reaction mixture or a biological sample.[8][9]
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column.[8]
-
Mobile Phase A: 2.5:97.5 (v/v) acetic acid in water, pH 3.8.[9]
-
Mobile Phase B: 80:20 (v/v) acetonitrile in water.[9]
-
Gradient Elution: A gradient from 20% B to 100% B is employed to separate compounds with varying polarities.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: Fluorescence detector with excitation at 280 nm and emission at 350 nm.[8][9]
-
-
Sample Preparation:
-
For culture supernatants, a simple centrifugal filtration step using a 3-kDa cut-off membrane can be used.[9]
-
For synthesized mixtures, dissolve the sample in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter.
-
Visualizing the Workflow and Context
To better understand the process, the following diagrams illustrate the experimental workflow for HPLC analysis and a relevant biological pathway involving indoles.
Caption: Workflow for HPLC Purity Analysis of Synthesized Indoles.
Indole and its derivatives are not only important synthetic targets but also play crucial roles in biological systems. For instance, indole-3-acetic acid is a key plant hormone (auxin), and tryptophan metabolism in the gut microbiota can produce various immunomodulatory indole derivatives.[10]
Caption: Simplified Tryptophan to Auxin Biosynthesis and Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bioengineer.org [bioengineer.org]
- 6. cetjournal.it [cetjournal.it]
- 7. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction [mdpi.com]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of the Biological Activity of Indole Derivatives Analogous to those from (2-Fluoro-4-methoxyphenyl)hydrazine Hydrochloride
A detailed guide for researchers, scientists, and drug development professionals on the potential biological activities of fluorinated and methoxylated indole derivatives, providing a comparative framework in the absence of specific data for indoles derived from (2-fluoro-4-methoxyphenyl)hydrazine hydrochloride.
Antimicrobial Activity
Indole derivatives are a well-established class of antimicrobial agents. The introduction of specific substituents on the indole core can significantly modulate their activity against a range of bacterial and fungal pathogens.
Comparison of Antimicrobial Potency
The following table summarizes the minimum inhibitory concentration (MIC) values of various substituted indole derivatives against different microbial strains. This data, gathered from multiple studies, allows for a comparison of the efficacy of different substitution patterns on the indole ring.
| Compound Type | Substitution | Test Organism | MIC (µg/mL) | Reference |
| Indole-hydrazone | 4-Fluorophenyl | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 | [1] |
| Indole-hydrazone | - | Staphylococcus aureus | 6.25 | [1] |
| Indole-triazole conjugate | 3,4-Dichlorobenzyl | Candida albicans | 2 | [2] |
| Indole-triazole conjugate | Phenyl | Bacillus subtilis | 250-500 | [2] |
| Indole derivative | - | Escherichia coli | 3.125-50 | [3] |
| Indole derivative | - | Candida krusei | 3.125-50 | [3] |
Anticancer Activity
The indole scaffold is a prominent feature in many anticancer agents due to its ability to interact with various biological targets involved in cancer cell proliferation and survival.
Comparative Cytotoxicity of Indole Derivatives
The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the cytotoxic potential of a compound. The table below presents the IC50 values of different indole derivatives against various cancer cell lines.
| Compound Type | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Indole hydrazide derivative | - | MCF-7 (Breast) | 3.01 | [4] |
| Betulin-hydrazide-hydrazone | - | HepG2 (Liver) | 9.27 | [4] |
| Betulin-hydrazide-hydrazone | - | MCF-7 (Breast) | 8.87 | [4] |
| Substituted-N-benzyl-1H-indole-2-carbohydrazide | - | MCF-7 (Breast) | 11.5 | [5] |
| Substituted-N-benzyl-1H-indole-2-carbohydrazide | - | HCT116 (Colon) | 9.16 | [5] |
Anti-inflammatory Activity
Indole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.
Comparative Anti-inflammatory Efficacy
The anti-inflammatory potential of indole derivatives can be assessed using in vivo models such as the carrageenan-induced paw edema test, which measures the inhibition of inflammation.
| Compound Type | Substitution | Assay | Inhibition (%) | Time Point | Reference |
| Indole Schiff base | 3-Nitrophenyl | Carrageenan-induced paw edema | 61.99 | 2 h | [6] |
| Indole Schiff base | 3,4-Dimethoxyphenyl | Carrageenan-induced paw edema | 61.47 | 2 h | [6] |
| Indole Schiff base | 2,4,5-Trimethoxyphenyl | Carrageenan-induced paw edema | 62.69 | 2 h | [6] |
| Indomethacin (Reference) | - | Carrageenan-induced paw edema | 77.23 | 2 h | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key bioassays mentioned.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is calculated from the dose-response curve.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents
-
Animal Acclimatization: Animals (typically rats or mice) are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.
-
Induction of Inflammation: After a set time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Visualizations
Diagrams illustrating experimental workflows and signaling pathways can aid in understanding the experimental design and the mechanism of action of the compounds.
Caption: Experimental workflow for the synthesis and biological evaluation of indole derivatives.
Caption: Potential anticancer mechanism of indole derivatives via inhibition of the EGFR/PI3K/Akt/mTOR signaling pathway.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities | MDPI [mdpi.com]
- 6. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thermal and Microwave-Assisted Synthesis of Indole Derivatives Using (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride
In the realm of synthetic organic chemistry, particularly in the development of pharmaceutical intermediates, the efficiency and sustainability of synthetic methodologies are of paramount importance. This guide provides a comparative overview of traditional thermal heating versus modern microwave-assisted synthesis for a representative Fischer indole synthesis reaction, a cornerstone method for the preparation of indole derivatives. The focus is on the reaction of (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride with a ketone, illustrating the distinct advantages of microwave irradiation in terms of reaction time, yield, and energy efficiency.
The Fischer indole synthesis is a classic acid-catalyzed reaction that involves the cyclization of a phenylhydrazone to form an indole.[1] While robust, the conventional method often requires prolonged heating, which can lead to side product formation and energy waste.[2][3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering rapid and uniform heating of the reaction mixture.[4][5] This leads to dramatic reductions in reaction times, often from hours to minutes, and frequently results in higher product yields and purity.[2][6][7]
Comparative Performance: Thermal vs. Microwave Synthesis
The following table summarizes the key quantitative differences observed in a typical Fischer indole synthesis employing this compound and cyclohexanone as model substrates. The data presented is a representative compilation based on typical outcomes reported for similar heterocyclic syntheses comparing conventional and microwave-assisted methods.[2][8][9]
| Parameter | Thermal Synthesis (Conventional Heating) | Microwave-Assisted Synthesis |
| Reaction Time | 4 - 8 hours | 5 - 15 minutes |
| Product Yield | 65 - 75% | 85 - 95% |
| Reaction Temperature | ~ 80-100 °C (Reflux) | ~ 120-150 °C (Controlled) |
| Solvent | Ethanol / Acetic Acid | Ethanol / Acetic Acid (often less) |
| Energy Consumption | High | Low |
| Side Products | More prevalent | Minimized |
Experimental Protocols
Detailed methodologies for both the conventional and microwave-assisted synthesis of 6-Fluoro-8-methoxy-1,2,3,4-tetrahydrocarbazole are provided below. These protocols are based on established procedures for Fischer indole synthesis.[10][11]
Conventional Thermal Synthesis Protocol:
-
A mixture of this compound (1 mmol) and cyclohexanone (1.1 mmol) in ethanol (15 mL) is prepared in a round-bottom flask.
-
A catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid or zinc chloride) is added to the mixture.[1]
-
The reaction mixture is heated to reflux (approximately 80-100 °C) with constant stirring for 4-8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the final product.
Microwave-Assisted Synthesis Protocol:
-
In a dedicated microwave reactor vessel, this compound (1 mmol), cyclohexanone (1.1 mmol), and a catalytic amount of acid are mixed in a minimal amount of a suitable solvent like ethanol (5 mL).
-
The vessel is sealed and placed in the microwave reactor.
-
The mixture is irradiated at a controlled temperature of 120-150 °C for 5-15 minutes.
-
After the reaction is complete, the vessel is cooled to a safe temperature.
-
The solvent is evaporated, and the product is isolated and purified using standard techniques.
Visualizing the Synthesis Workflows
The following diagrams illustrate the distinct workflows for the thermal and microwave-assisted synthesis, highlighting the streamlined nature of the microwave-assisted approach.
Caption: Comparative workflow of thermal vs. microwave synthesis.
The logical relationship between the key steps of the Fischer indole synthesis is depicted in the following signaling pathway diagram.
Caption: Key mechanistic steps in the Fischer indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Use of (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride in Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of a Key Synthetic Building Block
In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the choice of starting materials is a critical determinant of experimental success, impacting yield, purity, cost, and overall efficiency. (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride has emerged as a valuable reagent, primarily for the construction of indole scaffolds through the Fischer indole synthesis. This guide provides a comprehensive cost-benefit analysis of this reagent in comparison to several common alternatives, supported by available experimental data and detailed protocols.
Performance and Yield: A Quantitative Comparison
The Fischer indole synthesis is a robust and widely utilized method for creating the indole core structure from an arylhydrazine and a carbonyl compound. The electronic nature of the substituents on the phenylhydrazine ring plays a pivotal role in the reaction's efficiency. Electron-donating groups (EDGs) generally facilitate the reaction, while electron-withdrawing groups (EWGs) can impede it.
The fluorine atom at the 2-position of this compound acts as a weak electron-withdrawing group, while the methoxy group at the 4-position is an electron-donating group. This combination of substituents can influence the regioselectivity and reactivity of the Fischer indole synthesis.
Below is a comparative summary of typical yields for the Fischer indole synthesis using various substituted phenylhydrazines with a model ketone (e.g., cyclohexanone) under acidic conditions. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the literature. The data presented is compiled from various sources to provide a general overview.
| Reagent | Substituent Nature (relative to Hydrazine) | Typical Yield (%) | Key Observations |
| (2-Fluoro-4-methoxyphenyl)hydrazine HCl | Electron-donating (-OCH₃) and weakly electron-withdrawing (-F) | (Data not explicitly found in comparative studies) | The combination of substituents may offer a balance of reactivity and potential for unique substitution patterns in the final indole. |
| Phenylhydrazine HCl | Unsubstituted | 70-85% | A cost-effective and reliable reagent for the synthesis of simple indoles. |
| 4-Methoxyphenylhydrazine HCl | Electron-Donating (-OCH₃) | 80-95% | The electron-donating methoxy group generally leads to higher yields and potentially faster reaction rates[1]. |
| 4-Nitrophenylhydrazine | Strongly Electron-Withdrawing (-NO₂) | 30-60% | The strong deactivating effect of the nitro group often requires harsher reaction conditions and results in lower yields. |
| p-Tolylhydrazine HCl | Electron-Donating (-CH₃) | High (not specified quantitatively) | Generally provides high yields under mild conditions[2]. |
Cost-Benefit Analysis
The selection of a starting material in a synthesis campaign is a careful balance between cost, availability, and the desired chemical outcome. For complex, multi-step syntheses, the cost of a starting material must be weighed against its potential to improve yields and purity, thereby reducing downstream processing costs.
| Reagent | Approximate Cost (USD/gram) | Cost-Benefit Considerations |
| (2-Fluoro-4-methoxyphenyl)hydrazine HCl | ~
| The higher cost suggests its use in high-value applications where the specific substitution pattern is critical for the target molecule's properties. The fluorine and methoxy groups can be key for modulating biological activity. |
| Phenylhydrazine HCl | $0.16 - $0.31 | The low cost makes it the reagent of choice for the synthesis of unsubstituted or simple indole derivatives. |
| 4-Methoxyphenylhydrazine HCl | $11.79 - $15.47[4] | A moderately priced alternative that often provides excellent yields, making it a good balance between cost and performance for methoxy-substituted indoles. |
| 4-Nitrophenylhydrazine | ~$2.00 - $5.00 | While relatively inexpensive, the lower yields and harsher conditions required often make it a less desirable choice unless the nitro group is a required functionality in the final product. |
| p-Tolylhydrazine HCl | ~$1.00 - $3.00 | An economical choice for introducing a methyl group onto the indole ring, often with high efficiency. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for making informed decisions when selecting a synthetic route. Below is a general protocol for the Fischer indole synthesis, which can be adapted for use with this compound and its alternatives.
General Experimental Protocol for Fischer Indole Synthesis:
-
Hydrazone Formation (in situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted phenylhydrazine hydrochloride (1.0 equivalent) and the desired ketone or aldehyde (1.0-1.2 equivalents) in a suitable solvent (e.g., ethanol, glacial acetic acid).
-
Acid Catalysis: Add a catalytic amount of a Brønsted acid (e.g., concentrated sulfuric acid, polyphosphoric acid) or a Lewis acid (e.g., zinc chloride).
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) for a period of 2-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.
-
Neutralization and Extraction: Neutralize the aqueous mixture with a suitable base (e.g., sodium bicarbonate, sodium hydroxide solution) until it reaches a neutral or slightly basic pH. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure indole derivative.
Mandatory Visualizations
To aid in the conceptualization of the synthetic process and its potential applications, the following diagrams are provided.
Indole-containing compounds are known to interact with a variety of biological targets. For instance, many kinase inhibitors feature an indole scaffold. The diagram below illustrates a simplified signaling pathway involving kinases that can be targeted by such inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides comprehensive guidance on the safe and compliant disposal of (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride, a chemical compound utilized in advanced research and pharmaceutical development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.
This compound and its derivatives are classified as hazardous materials and require careful handling throughout their lifecycle, including disposal.[1] Improper disposal can lead to chemical hazards, including potential toxicity and environmental contamination.[1] This guide outlines the necessary personal protective equipment (PPE), step-by-step disposal protocols, and waste management best practices.
Hazard Profile and Safety Data
Before handling this compound, it is imperative to be familiar with its hazard profile. The following table summarizes key safety information based on data for similar compounds.
| Hazard Classification | Precautionary Statement |
| Skin Irritation | H315: Causes skin irritation.[2] |
| Eye Irritation | H319: Causes serious eye irritation.[2] |
| Respiratory Irritation | H335: May cause respiratory irritation.[2] |
| Oral Toxicity | H302: Harmful if swallowed.[3] |
| Dermal Toxicity | H312: Harmful in contact with skin.[3] |
| Inhalation Toxicity | H332: Harmful if inhaled.[3] |
| Sensitization | H317: May cause an allergic skin reaction.[3] |
Personal Protective Equipment (PPE) Protocol
All personnel handling this compound must wear appropriate personal protective equipment to prevent exposure.[1]
Required PPE:
-
Eye Protection: Chemical safety goggles with side shields are mandatory.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[4]
-
Body Protection: A lab coat is required to protect against skin contact.[1][4]
-
Respiratory Protection: All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5]
Step-by-Step Disposal Protocol
The following protocol details the safe disposal of this compound. This procedure is based on general best practices for substituted hydrazine compounds and hydrochloride salts and must be adapted to comply with all local, state, and federal regulations.[1][6]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste, including residual powder and contaminated items (e.g., weigh boats, spatulas), in a designated, clearly labeled hazardous waste container.[4]
-
The container must be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless compatibility has been verified.[7]
-
-
Liquid Waste:
-
Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., water, if the compound is soluble and it is safe to do so).
-
The first rinseate must be collected and disposed of as hazardous waste.[8] For highly toxic compounds, the first three rinses should be collected.[8]
-
After thorough rinsing, deface or remove the original label and dispose of the container according to institutional guidelines for clean lab glass or plastic.[8]
-
2. Waste Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[5]
-
The label must include the full chemical name: "this compound."
-
Indicate the primary hazards (e.g., Toxic, Irritant).[5]
3. Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated area, away from incompatible materials.[2][9]
-
Use secondary containment for all liquid hazardous waste to prevent spills.[8]
-
Keep waste containers tightly closed except when adding waste.[8]
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3][10]
-
Do not attempt to neutralize or treat the chemical waste unless you are trained to do so and it is part of an approved institutional protocol.[11]
-
Never dispose of this compound down the drain or in the regular trash.[2][12]
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Small Spills:
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS office immediately.[4]
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. echemi.com [echemi.com]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. laballey.com [laballey.com]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride (CAS No. 940298-93-1). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety information, this substance is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2]
Hazard Identification and Classification
| Hazard Class | GHS Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07: Harmful/Irritant | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07: Harmful/Irritant | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07: Harmful/Irritant | Warning |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | GHS07: Harmful/Irritant | Warning |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07: Harmful/Irritant | Warning |
A comprehensive Safety Data Sheet (SDS) with detailed quantitative data such as occupational exposure limits was not publicly available. The information presented is based on the hazard classifications from chemical suppliers.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield are mandatory. |
| Skin Protection | A lab coat or chemical-resistant apron should be worn. Full-body protection may be required for large quantities or in case of a spill. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required. The specific glove material and thickness should be chosen based on the intended procedure and duration of contact. Always inspect gloves for integrity before use. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if working in a poorly ventilated area or when the material may become airborne. |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Review the experimental protocol and this safety guide.
-
Donning PPE: Put on a lab coat, followed by safety goggles or a face shield. Don gloves, ensuring they are the correct size and free of any defects. If required, don a respirator.
-
Handling the Chemical:
-
Handle the solid material carefully to avoid generating dust.
-
If preparing a solution, add the solid to the solvent slowly.
-
Avoid direct contact with skin, eyes, and clothing.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
After handling, wash hands thoroughly with soap and water.
-
Clean the work area and any contaminated equipment.
-
-
Doffing PPE: Remove gloves first, using a technique that avoids skin contact with the outer surface. Remove the lab coat and then the eye protection. If a respirator was used, remove it last. Wash hands again after removing all PPE.
Emergency Procedures
| Emergency Situation | First Aid and Response Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Do not dispose of this chemical down the drain or in the general trash.
-
Contaminated PPE should be disposed of as hazardous waste.
PPE Selection Workflow
Caption: PPE Selection Workflow Diagram.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
